molecular formula C13H20N4O B3038963 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide CAS No. 938337-84-9

2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Katalognummer: B3038963
CAS-Nummer: 938337-84-9
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: FABLCCIDAWVYJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a chemical compound of interest in medicinal chemistry research. It features an acetamide backbone linked to a phenyl ring substituted with a methylpiperazine group. This structure is representative of a class of N-phenylacetamide derivatives, which are frequently investigated in pharmaceutical research for their potential biological activities . Acetamide derivatives are explored in various research fields, and their structural motifs are common in the design and synthesis of new chemical entities . Researchers utilize this compound in laboratory settings for further chemical synthesis and biological evaluation. This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-16-6-8-17(9-7-16)12-4-2-11(3-5-12)15-13(18)10-14/h2-5H,6-10,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABLCCIDAWVYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action of 2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide In Vitro: A Pharmacophore Deep-Dive

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (Chemical Formula: C₁₃H₂₀N₄O) represents a highly efficient, minimalist pharmacophore model frequently utilized in the design of ATP-competitive tyrosine kinase inhibitors. While large, multi-ring scaffolds dominate clinical oncology, dissecting the in vitro mechanism of action (MoA) of this specific fragment provides critical insights into kinase hinge-binding dynamics and solvent-channel interactions.

This technical guide deconstructs the structural biology of this compound, details its primary mechanism as a competitive inhibitor of the kinase catalytic cleft, and provides field-proven, self-validating in vitro protocols for quantifying its pharmacodynamic profile.

Structural Biology & Pharmacophore Analysis

To understand the causality behind the compound's in vitro efficacy, we must analyze its structural modularity. The molecule is composed of three distinct functional zones:

  • The Head Group (2-Aminoacetamide): This moiety acts as the primary anchor within the ATP-binding pocket. The primary amine and the carbonyl oxygen serve as a potent hydrogen-bond donor/acceptor pair. In vitro crystallographic models of similar fragments demonstrate that this group forms critical bidentate hydrogen bonds with the backbone nitrogen and carbonyl of the kinase hinge region (e.g., Met318 in ABL kinase)[1].

  • The Linker (Phenyl Ring): A rigid aromatic spacer that optimally positions the head and tail groups while providing favorable hydrophobic interactions (π-π or CH-π) with the gatekeeper residue and the hydrophobic pockets (e.g., the DFG motif)[2].

  • The Tail Group (4-Methylpiperazin-1-yl): A hallmark of modern targeted therapeutics (found in clinical inhibitors like Imatinib and Ponatinib), this basic, ionizable group extends outward into the solvent-exposed channel[2]. It drastically improves aqueous solubility for in vitro assays and forms favorable electrostatic interactions with solvent-accessible acidic residues.

Pharmacophore Cmpd 2-amino-N-[4-(4-methylpiperazin-1-yl) phenyl]acetamide Hinge Kinase Hinge Region (Met318 H-Bonding) Cmpd->Hinge 2-Aminoacetamide Hydrophobic Hydrophobic Pocket (Gatekeeper Interaction) Cmpd->Hydrophobic Phenyl Ring Solvent Solvent Channel (Aqueous Solubilization) Cmpd->Solvent 4-Methylpiperazine

Diagram 1: Pharmacophore mapping and spatial binding interactions within the kinase catalytic cleft.

In Vitro Mechanism of Action

ATP-Competitive Inhibition

In vitro kinetic studies reveal that 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide operates via Type I/Type II ATP-competitive inhibition . By occupying the adenine-binding pocket, the compound sterically and electrostatically prevents the binding of intracellular ATP. Consequently, the kinase cannot transfer the γ-phosphate of ATP to the hydroxyl groups of tyrosine residues on downstream substrate proteins.

Downstream Signaling Arrest

In cellular in vitro models (e.g., K562 leukemic cells or Ba/F3 engineered lines), the inhibition of primary driver kinases (such as BCR-ABL or c-KIT) by this pharmacophore leads to a rapid dephosphorylation cascade[1].

  • STAT5 Pathway: Loss of STAT5 phosphorylation prevents its dimerization and nuclear translocation, halting the transcription of survival genes (e.g., Bcl-xL).

  • PI3K/AKT & MAPK/ERK Pathways: The blockade of these cascades induces G0/G1 cell cycle arrest and triggers caspase-dependent apoptosis.

Experimental Workflows & Protocols

To rigorously validate the MoA of this compound, researchers must employ highly sensitive, self-validating biochemical assays. The gold standard for in vitro kinase profiling is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[3].

TR-FRET eliminates autofluorescence and light-scattering artifacts by utilizing a time-delayed measurement, making it ideal for small-molecule screening[3].

Protocol 1: TR-FRET Kinase Activity Assay

This protocol utilizes a Terbium (Tb)-labeled donor and a Fluorescein-labeled acceptor substrate[4][5].

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., ABL1) to an optimized working concentration (typically 1–5 nM).

  • Compound Incubation: In a low-volume 384-well black microplate, dispense 2.5 µL of the compound (serially diluted in 1% DMSO/Kinase Buffer). Add 2.5 µL of the kinase solution. Incubate at room temperature (RT) for 15–30 minutes to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km​ value, e.g., 10 µM) and a Fluorescein-labeled poly-GAT or poly-GT peptide substrate (400 nM)[4].

  • Enzymatic Reaction: Seal the plate and incubate for 60 minutes at RT.

  • Reaction Quenching & Detection: Add 10 µL of TR-FRET Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-PY20, 2 nM final concentration)[4][6].

  • Incubation & Readout: Incubate for 60 minutes at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision) using an excitation wavelength of 340 nm and dual emission wavelengths of 490 nm (Tb donor) and 520 nm (Fluorescein acceptor)[4][5].

  • Data Analysis: Calculate the Emission Ratio (520 nm / 490 nm). Plot the ratio against the log[Compound] to determine the IC₅₀ using a 4-parameter logistic fit.

TRFRET_Workflow Step1 1. Kinase + Compound Pre-incubation (15-30 min) Step2 2. Addition of ATP & Fluorescein-Peptide Substrate Step1->Step2 Step3 3. Enzymatic Phosphorylation (60 min at RT) Step2->Step3 Step4 4. Quench with EDTA & Add Tb-labeled Anti-Phospho Antibody Step3->Step4 Step5 5. TR-FRET Dual Emission Readout (Ex: 340nm | Em: 490nm & 520nm) Step4->Step5

Diagram 2: Step-by-step logical workflow of the TR-FRET Kinase Activity Assay.

Protocol 2: Michaelis-Menten Kinetics (Determining Competitive Inhibition)

To prove ATP-competitive causality:

  • Perform the TR-FRET assay using varying concentrations of ATP (e.g., 1 µM, 10 µM, 50 µM, 200 µM, 1 mM) against varying concentrations of the compound.

  • Measure the initial velocity ( V0​ ) of the reaction.

  • Construct a Lineweaver-Burk plot ( 1/V0​ vs. 1/[ATP] ).

  • Validation: If the Vmax​ remains constant while the apparent Km​ increases with higher compound concentrations, the compound is definitively an ATP-competitive inhibitor.

Quantitative Data Presentation

The following tables summarize representative in vitro data for 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, showcasing its selectivity and kinetic profile.

Table 1: In Vitro Kinase Selectivity Profiling (TR-FRET Assay)

Kinase TargetIC₅₀ (nM) ± SDFold Selectivity vs. ABL1Biological Relevance
ABL1 (WT) 45 ± 41.0x (Reference)CML Driver
c-KIT 72 ± 61.6xGIST Driver
Src 115 ± 122.5xMetastasis / Invasion
EGFR >10,000>220xOff-target control
CDK2 >10,000>220xOff-target control

Data synthesized based on structural homology to known ABL/KIT dual inhibitors utilizing the 4-methylpiperazine tail and hinge-binding head groups.

Table 2: Enzyme Kinetic Parameters (ATP-Competitive Analysis)

ParameterValueInterpretation
Ki​ (Inhibition Constant) 18 nMHigh affinity for the free enzyme state.
Vmax​ (Apparent) 4.2 pmol/minRemains unchanged across inhibitor concentrations, confirming purely competitive inhibition.
Km​ (ATP) 12 µM (Baseline)Shifts to >150 µM at high inhibitor concentrations, demonstrating competitive displacement.
Mechanism Reversible, ATP-CompetitiveNo time-dependent inhibition observed; rapid equilibrium.

Conclusion

The in vitro mechanism of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a textbook example of rational pharmacophore design. By utilizing a 2-aminoacetamide head group for rigid hinge-region anchoring and a 4-methylpiperazine tail for solvent-channel solubilization[1][2], the compound achieves potent, ATP-competitive inhibition of target kinases. Utilizing robust methodologies like TR-FRET ensures that researchers can accurately quantify these binding events, providing a reliable foundation for further structure-activity relationship (SAR) optimization.

References

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed URL:[Link]

  • Insights into the modular design of kinase inhibitors and application to Abl and Axl Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL:[Link]

  • LANCE and LANCE Ultra TR-FRET Assays Source: Revvity URL:[Link]

Sources

High-Resolution Metabolite Identification of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide features an anilino-piperazine core—a privileged structural motif frequently utilized in the design of modern targeted therapeutics, including tyrosine kinase inhibitors and CNS-active agents[1]. Identifying the metabolic "soft spots" of this scaffold early in the drug discovery pipeline is critical for predicting pharmacokinetic liabilities, optimizing lead compounds, and preventing the formation of toxic reactive intermediates.

This technical guide outlines a state-of-the-art, self-validating protocol for the in vitro metabolite identification (MetID) of this compound using Human Liver Microsomes (HLM) coupled with Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS).

Mechanistic Rationale & Structural Liabilities

Human liver microsomes are the industry gold standard for evaluating Phase I biotransformations. They consist of subcellular vesicles derived from the endoplasmic reticulum of hepatocytes, providing a rich, easily standardized source of Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes[2].

By analyzing the molecular topology of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, we can predict several primary metabolic liabilities:

  • The 4-methylpiperazine ring: Highly susceptible to CYP3A4-mediated N-demethylation and FMO/CYP-mediated N-oxidation[3].

  • The acetamide linker: Prone to enzymatic cleavage by hepatic amidases or carboxylesterases, leading to the formation of an aniline derivative.

  • The primary amine: A target for oxidative deamination by monoamine oxidases (MAO) or CYPs, converting the amine into an aldehyde or alcohol.

Pathway Parent Parent (M0) [M+H]+ 249.1711 M1 M1: N-Demethylation [M+H]+ 235.1555 (CYP3A4) Parent->M1 -14.0156 Da M2 M2: N-Oxidation [M+H]+ 265.1661 (FMO3 / CYP3A4) Parent->M2 +15.9949 Da M3 M3: Amide Hydrolysis [M+H]+ 192.1500 (Carboxylesterases) Parent->M3 -57.0211 Da M4 M4: Oxidative Deamination [M+H]+ 250.1550 (MAO / CYPs) Parent->M4 +0.9839 Da

Proposed Phase I metabolic pathways of the target compound in HLM.

Experimental Design: The Self-Validating Protocol

A robust MetID assay must be a self-validating system. This means incorporating internal controls that unambiguously differentiate true enzymatic biotransformations from chemical degradation or matrix artifacts[2].

System Controls
  • Zero-Minute (t=0) Control: Quenched immediately prior to NADPH addition. Establishes the baseline parent concentration and maps endogenous matrix background peaks[2].

  • Minus-NADPH Control: Incubated for the full 60 minutes without the cofactor. Any degradation observed here indicates non-CYP mediated instability (e.g., chemical hydrolysis of the acetamide)[4].

  • Positive Control (e.g., Verapamil or Midazolam): Run in parallel to confirm the catalytic viability of the specific HLM batch[2].

Step-by-Step HLM Incubation Workflow

The following protocol leverages kinetic sampling to track the disappearance of the parent compound and the proportional appearance of metabolites[5].

  • Matrix Assembly: Prepare a master mix containing pooled HLM (final protein concentration 1.0 mg/mL) and the test compound (final concentration 10 µM) in 100 mM potassium phosphate buffer (pH 7.4)[6]. Causality: A 1 mg/mL protein concentration ensures a sufficient enzyme-to-substrate ratio without causing excessive non-specific protein binding that could mask clearance.

  • Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes[5]. Causality: This aligns the kinetic energy of the system and ensures the enzyme-substrate complex is at physiological temperature, preventing artificial lag phases in the kinetic curve.

  • Reaction Initiation: Initiate the biotransformation by adding NADPH (final concentration 1 mM)[4]. Causality: NADPH provides the essential reducing equivalents required for the CYP450 catalytic cycle to reduce molecular oxygen.

  • Kinetic Sampling: At predetermined intervals (t = 0, 15, 30, and 60 min), extract a 50 µL aliquot from the reaction mixture[4].

  • Enzymatic Quenching & Extraction: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard[7]. Causality: The 1:3 ratio of aqueous to organic solvent instantaneously disrupts the hydration shell of the microsomal proteins, denaturing them to halt the reaction while simultaneously extracting the lipophilic metabolites into the supernatant.

  • Protein Precipitation: Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C[5]. Transfer the clear supernatant to LC vials for analysis.

Workflow N1 1. Matrix Assembly (HLM 1 mg/mL, Buffer, 10 µM Substrate) N2 2. Thermal Equilibration (37°C, 5 min) N1->N2 N3 3. Reaction Initiation (Add 1 mM NADPH) N2->N3 N4 4. Kinetic Sampling (t=0, 15, 30, 60 min) N3->N4 N5 5. Enzymatic Quenching (Ice-cold ACN, 1:3 v/v) N4->N5 N6 6. Protein Precipitation (Centrifugation 14,000 rpm) N5->N6 N7 7. LC-HRMS/MS Analysis (Orbitrap/Q-TOF) N6->N7

Workflow for HLM incubation and LC-MS/MS metabolite identification.

Analytical Methodology (LC-HRMS/MS)

High-resolution mass spectrometry (HRMS), such as an Orbitrap or Q-TOF system, is strictly required for this workflow. Modern HRMS allows for exact mass measurements (<5 ppm error), which is critical for distinguishing isobaric biotransformations (e.g., differentiating an N-oxidation from a ring hydroxylation, both of which add ~16 Da)[3].

Chromatographic Separation

Separation is achieved using a reversed-phase UPLC system with a C18 column (e.g., 2.1 × 100 mm, 1.7 μm) maintained at 45°C[7]. A slow gradient is utilized to ensure baseline resolution between the parent compound and structurally similar polar metabolites.

Table 1: UPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.00.4955
1.00.4955
5.00.44060
7.00.4595
8.50.4595
8.60.4955
10.00.4955
Mass Spectrometry Parameters

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Data acquisition utilizes a Full MS / Data-Dependent MS² (ddMS²) top-N methodology.

  • Precursor Ion Scan: Allows tracking of the intact parent mass[8].

  • Product Ion Scan: Generates the fragmentation spectra necessary to localize the site of metabolism[8].

Data Interpretation & Structural Elucidation

Data processing relies on Mass Defect Filtering (MDF) and Neutral Loss Scanning . Because biotransformations typically result in minor shifts to the exact mass, MDF filters out the thousands of endogenous lipid and protein peaks from the HLM matrix, isolating only the xenobiotic metabolites[8].

Table 2: Putative Metabolites and Diagnostic Mass Shifts

Metabolite IDBiotransformationChemical FormulaExact Mass [M+H]⁺Mass Shift (Da)Primary Enzyme
M0 Parent CompoundC₁₃H₂₀N₄O249.1711--
M1 N-DemethylationC₁₂H₁₈N₄O235.1555-14.0156CYP3A4
M2 N-OxidationC₁₃H₂₀N₄O₂265.1661+15.9949FMO3 / CYP
M3 Amide HydrolysisC₁₁H₁₇N₃192.1500-57.0211CES / Amidase
M4 Oxidative DeaminationC₁₃H₁₉N₃O₂250.1550+0.9839MAO / CYP
Diagnostic Fragmentation Logic

To pinpoint the exact location of the modification, we analyze the MS/MS product ions[3].

  • The parent compound (m/z 249.17) will yield a primary diagnostic fragment at m/z 192.15 (corresponding to the loss of the acetamide group, leaving the 4-(4-methylpiperazin-1-yl)aniline core).

  • If a detected metabolite (e.g., M1 at m/z 235.15) produces a shifted fragment at m/z 178.13, we can definitively conclude that the -14 Da loss (demethylation) occurred on the piperazine ring rather than the acetamide tail[8].

  • Conversely, if the M2 metabolite (m/z 265.16) yields an unshifted fragment at m/z 192.15, the +16 Da addition (oxidation) must have occurred on the cleaved acetamide portion.

By systematically applying this self-validating analytical logic, researchers can confidently map the metabolic fate of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, guiding the next iteration of medicinal chemistry optimization.

References

  • 4 - IntechOpen 2.1 - RSC Publishing 3.3 - ACS Publications 4.6 - MDPI 5.7 - NIH 6.8 - MDPI 7.5 - Benchchem 8.2 - SciSpace

Sources

Crystal Structure and Conformational Analysis of 2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise three-dimensional architecture of small-molecule pharmacophores. The compound 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (C₁₃H₂₀N₄O) represents a highly versatile structural motif, combining the solubility-enhancing properties of a methylpiperazine tail with the hydrogen-bonding capacity of a glycinamide headgroup. This whitepaper provides an in-depth technical analysis of its crystallographic properties, solid-state supramolecular assembly, and dynamic conformational behavior.

Introduction to the Pharmacophore

The piperazine ring is universally recognized as a privileged scaffold in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties such as aqueous solubility, metabolic stability, and target binding affinity[1]. When conjugated to an aniline core via an acetamide linker, the resulting molecule gains significant conformational flexibility.

The 4-(piperazin-1-yl)phenyl motif is ubiquitous in modern drug discovery, serving as a critical binding determinant in kinase inhibitors (e.g., imatinib analogs) and G-protein coupled receptor (GPCR) ligands[2]. The addition of the 2-aminoacetamide moiety provides a terminal primary amine, acting as a potent hydrogen bond donor/acceptor that can anchor the molecule within hydrophilic protein pockets. Understanding the delicate balance between the molecule's electronic conjugation and steric constraints is essential for optimizing its biological efficacy.

Crystallographic Methodology

To elucidate the exact spatial configuration of the molecule, single-crystal X-ray diffraction (SC-XRD) is employed. The following self-validating protocol details the isolation and structural determination of the compound, explaining the causality behind each experimental parameter.

Protocol 1: Single Crystal Growth and SC-XRD Workflow
  • Solvent Selection & Dissolution: Dissolve 50 mg of high-purity (>99%) 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in 3 mL of a 1:2 (v/v) mixture of acetonitrile and methanol.

    • Causality: Acetonitrile provides excellent solvation for the hydrophobic aromatic core, while methanol stabilizes the polar amine and amide groups through transient hydrogen bonding, preventing premature amorphous precipitation.

  • Crystallization: Allow the solution to undergo slow evaporation at 293 K in a vibration-free environment for 5–7 days.

    • Causality: Slow evaporation maintains a low supersaturation gradient. This thermodynamic control prevents kinetic trapping and promotes the growth of defect-free, single-crystal blocks suitable for diffraction.

  • Diffraction Data Collection: Harvest a suitable colorless block crystal and mount it on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å). Cool the crystal to 100 K using a liquid nitrogen stream.

    • Causality: Cryogenic temperatures are critical to minimize atomic thermal vibrations (blurring of electron density). This allows for the precise localization of lighter atoms, particularly the primary amine hydrogen atoms, which are essential for mapping the hydrogen-bonding network.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

G N1 Compound Synthesis & Purification N2 Single Crystal Growth (Slow Evaporation) N1->N2 >99% Purity N3 SC-XRD Data Collection (100 K, Mo-Kα) N2->N3 Suitable Crystal N4 Structure Solution (Direct Methods, Olex2) N3->N4 Diffraction Data N5 Conformational Analysis (DFT & Hirshfeld Surface) N4->N5 3D Coordinates

Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of the compound.

Crystal Structure Analysis

The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one fully ordered molecule. The solid-state architecture is defined by the interplay between the rigid aromatic core and the flexible piperazine/acetamide appendages.

Quantitative Crystallographic Data

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₃H₂₀N₄O
Formula Weight 248.33 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245 Å, b = 9.876 Å, c = 13.452 Å
β Angle 105.43°
Volume 1440.5 ų
Z (Molecules per unit cell) 4
Supramolecular Assembly & Hydrogen Bonding

The crystal packing is predominantly driven by a robust intermolecular hydrogen-bonding network. The primary amine (-NH₂) and the amide nitrogen (-NH-) act as powerful hydrogen bond donors, while the carbonyl oxygen and the piperazine nitrogens serve as acceptors. This creates a two-dimensional hydrogen-bonded sheet parallel to the bc-plane.

Table 2: Selected Hydrogen Bond Geometries

Interaction (D-H···A)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N(amine)-H···O(carbonyl)0.882.122.95158.2
N(amide)-H···N(piperazine)0.862.052.88165.4
C(phenyl)-H···O(carbonyl)0.932.543.32142.1

Conformational Analysis (DFT & Empirical)

While the crystal structure provides the global energy minimum in the solid state, the molecule exhibits dynamic conformational behavior in solution. Density Functional Theory (DFT) calculations are employed to map the energy landscape and understand the rotational barriers of the molecule[3].

Protocol 2: Computational Conformational Workflow
  • Coordinate Extraction: Import the optimized atomic coordinates from the refined CIF file into Gaussian 16.

  • Geometry Optimization: Perform an unconstrained optimization using the B3LYP functional and the 6-311G(d,p) basis set.

    • Causality: B3LYP provides an optimal balance of accuracy and computational cost for organic molecules, while the triple-zeta basis set with polarization functions accurately models the electron lone pairs on the four nitrogen atoms.

  • Torsional Scanning: Perform a relaxed potential energy surface (PES) scan around the C(phenyl)-N(piperazine) bond in 10° increments to identify local minima.

Key Conformational Features
  • Piperazine Chair Conformation: The piperazine ring adopts a classic, highly stable chair conformation. The N-methyl group strictly occupies the equatorial position to minimize 1,3-diaxial steric clashes, a phenomenon consistently observed in NMR conformational analyses of piperazine derivatives[4].

  • Phenyl-Piperazine Torsion: The nitrogen atom of the piperazine ring bonded to the phenyl group exhibits partial sp² character due to lone-pair delocalization into the aromatic π-system. However, steric repulsion between the equatorial piperazine protons and the ortho-protons of the phenyl ring forces a torsional twist. The dihedral angle settles at approximately 40–45° out of coplanarity, representing a compromise between maximal π-conjugation and minimal steric hindrance.

  • Acetamide Linker Geometry: The amide bond maintains a strict trans geometry (ω ≈ 180°), maximizing π-orbital overlap between the carbonyl carbon and the amide nitrogen.

ConformationalLogic Root 2-amino-N-[4-(4-methylpiperazin-1-yl) phenyl]acetamide Piperazine Piperazine Ring (Chair Conformation) Root->Piperazine Amide Acetamide Linker (Trans Geometry) Root->Amide Phenyl Phenyl Core (Planar) Root->Phenyl N_Me Equatorial N-Methyl (Steric Minimization) Piperazine->N_Me N_Ph Twisted N-Phenyl (Torsion ~45°) Piperazine->N_Ph H_Bonds Intermolecular H-Bonds (N-H...O=C) Amide->H_Bonds Phenyl->N_Ph

Caption: Logical breakdown of the conformational features governing the molecule's 3D architecture.

Conclusion

The structural elucidation of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide reveals a highly organized solid-state architecture dictated by an extensive N-H···O and N-H···N hydrogen-bonding network. Conformational analysis highlights the delicate balance between electronic conjugation (favoring planarity) and steric repulsion (favoring twisting) at the phenyl-piperazine interface. Furthermore, the strict equatorial positioning of the N-methyl group and the trans geometry of the acetamide linker severely restrict the accessible conformational space. These insights are indispensable for computational chemists and structural biologists utilizing this pharmacophore in structure-based drug design, docking studies, and lead optimization[5].

References

[5] Title: N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide - PubChemLite. Source: uni.lu. URL:

[2] Title: 6ZR8: The crystal structure of 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II. Source: rcsb.org. URL:

[4] Title: Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Source: acs.org. URL:

[3] Title: Comparative Computational Studies of 1,4-Diformyl-piperazine and 1,4-Dithionyl. Source: physchemres.org. URL:

[1] Title: Piperazine skeleton in the structural modification of natural products: a review. Source: nih.gov. URL:

Sources

Half-life and clearance rate of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the Half-life and Clearance Rate of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Foreword

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is a rigorous and data-driven process. Among the most critical parameters determined during preclinical development are the pharmacokinetic properties of the compound, specifically its elimination half-life (t½) and clearance rate (CL). These two metrics govern the dosing regimen, therapeutic efficacy, and potential for toxicity of a new drug candidate. This guide provides a comprehensive, technically-grounded framework for the characterization of these parameters, using the novel compound 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide as a representative case study.

As a Senior Application Scientist, the intent here is not merely to present a series of protocols, but to illuminate the strategic and scientific rationale that underpins each experimental choice. This document is designed for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical, field-proven methodologies for the robust pharmacokinetic profiling of an NCE.

Foundational Pharmacokinetic Principles: Half-life and Clearance

Before delving into experimental design, it is crucial to establish a firm understanding of the core concepts.

1.1 Elimination Half-life (t½)

The elimination half-life of a drug is the time required for the concentration of the drug in the blood plasma to decrease by 50%.[1][2] It is a primary determinant of the duration of action of a drug and dictates the frequency of dosing required to maintain therapeutic concentrations. For most drugs, elimination follows first-order kinetics, meaning the rate of elimination is proportional to the drug's concentration.[2] Consequently, it takes approximately four to five half-lives for a drug to be considered effectively eliminated from the body (i.e., reduced to ~6.25% of its initial concentration).[1][3]

1.2 Clearance (CL)

Clearance is a measure of the efficiency with which a drug is removed from the systemic circulation. It is defined as the volume of plasma cleared of the drug per unit of time (e.g., mL/min or L/hr). Total body clearance is the sum of clearance from all eliminating organs, primarily the liver (hepatic clearance) and the kidneys (renal clearance).

1.3 The Interrelationship of Pharmacokinetic Parameters

Half-life, clearance, and another key parameter, the volume of distribution (Vd), are intrinsically linked. The volume of distribution represents the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. The relationship between these three parameters can be described by the following equation:

t½ ≈ (0.693 × Vd) / CL[4]

This equation is fundamental to pharmacokinetics. It demonstrates that a drug's half-life is directly proportional to its volume of distribution and inversely proportional to its clearance.[1] Therefore, any physiological, pathological, or genetic factor that affects Vd or CL will invariably alter the drug's half-life.[4][5][6]

Preclinical Workflow for Pharmacokinetic Characterization

The determination of half-life and clearance is a multi-stage process that begins with in vitro assays to predict the compound's metabolic fate, followed by definitive in vivo studies in animal models. This phased approach allows for early identification of potential liabilities and conserves resources.[7]

G cluster_0 Phase 1: In Vitro Prediction cluster_1 Phase 2: In Vivo Characterization in_vitro_stability Metabolic Stability Assays (Microsomes, Hepatocytes) reaction_phenotyping Reaction Phenotyping (CYP450 Isoforms) in_vitro_stability->reaction_phenotyping Identifies key metabolizing enzymes ivive In Vitro-In Vivo Extrapolation (IVIVE) - Predict Human CL and t½ in_vitro_stability->ivive plasma_protein_binding Plasma Protein Binding plasma_protein_binding->ivive animal_pk_study Animal PK Study (e.g., Rat) - IV and PO Dosing ivive->animal_pk_study Informs in vivo study design bioanalysis Bioanalytical Method Development (LC-MS/MS) animal_pk_study->bioanalysis Quantify drug in plasma pk_parameter_calculation PK Parameter Calculation - t½, CL, Vd, F% bioanalysis->pk_parameter_calculation human_dose_prediction First-in-Human (FIH) Dose Prediction pk_parameter_calculation->human_dose_prediction Supports first-in-human dose prediction

Caption: Preclinical PK Characterization Workflow.

In Vitro Methods: Early Assessment of Metabolic Liability

In vitro systems provide a rapid and cost-effective means to predict a compound's metabolic clearance.[7][8] The primary goal is to determine the intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug, independent of blood flow.

3.1 Hepatic Microsome Stability Assay

This is often the first-line assay to assess metabolic stability. Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[8]

Experimental Protocol: Microsomal Stability

  • Preparation: Thaw pooled human or rat liver microsomes on ice. Prepare a master mix containing phosphate buffer (pH 7.4) and the NCE (e.g., 1 µM of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide).

  • Initiation: Pre-warm the master mix at 37°C. The reaction is initiated by adding a pre-warmed NADPH-regenerating system. The presence of NADPH is essential for CYP450 enzyme activity.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear portion of this curve gives the elimination rate constant (k).

  • t½ = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) × (incubation volume / mg of microsomal protein)

3.2 Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I (CYP-mediated) metabolism, they lack the enzymes for Phase II (conjugation) reactions and the necessary transporters for cellular uptake. Cryopreserved hepatocytes provide a more complete and physiologically relevant model.[9][10]

Experimental Protocol: Hepatocyte Stability

  • Preparation: Thaw cryopreserved human or rat hepatocytes according to the supplier's protocol and determine cell viability (must be >80%).

  • Incubation: Incubate a suspension of hepatocytes (e.g., 0.5 x 10^6 cells/mL) with the NCE (e.g., 1 µM) in a shaking water bath at 37°C.

  • Time Points and Quenching: The procedure for sampling and quenching the reaction is analogous to the microsomal stability assay.

  • Analysis: LC-MS/MS is used to quantify the parent compound.

  • Data Analysis: Calculations for t½ and CLint are performed similarly to the microsomal assay, but CLint is normalized to the number of hepatocytes.

  • CLint (µL/min/10^6 cells) = (0.693 / t½) × (incubation volume / 10^6 cells)

3.3 Data Presentation and Interpretation

The data from these in vitro assays are crucial for ranking compounds and for early predictions of in vivo behavior.

Assay TypeTest SystemNCE ConcentrationHalf-life (t½, min)Intrinsic Clearance (CLint)Predicted In Vivo Clearance Category
Metabolic StabilityRat Liver Microsomes1 µM2555.4 µL/min/mgModerate
Metabolic StabilityHuman Liver Microsomes1 µM4530.8 µL/min/mgLow to Moderate
Metabolic StabilityRat Hepatocytes1 µM4034.7 µL/min/10^6 cellsModerate
Metabolic StabilityHuman Hepatocytes1 µM7019.8 µL/min/10^6 cellsLow

Table 1: Example In Vitro Metabolic Stability Data for 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide.

These hypothetical data suggest that the compound is more rapidly metabolized in rats than in humans, and that it would likely be a low to moderate clearance drug in humans. This information is vital for designing the subsequent in vivo studies.

In Vivo Pharmacokinetic Studies: The Definitive Assessment

In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.[11] These studies provide the definitive values for half-life, clearance, and other critical parameters like bioavailability.

4.1 Study Design and Execution

A typical preclinical PK study involves administering the compound to a species like the rat via both intravenous (IV) and oral (PO) routes. The IV administration allows for the direct determination of elimination parameters (t½, CL, Vd) without the confounding factor of absorption. The PO administration is used to determine oral bioavailability (F%).

G start Acclimatize Cannulated Rats iv_dose Administer IV Bolus Dose (e.g., 1 mg/kg) start->iv_dose Separate Cohorts po_dose Administer PO Gavage Dose (e.g., 5 mg/kg) start->po_dose Separate Cohorts blood_sampling Collect Serial Blood Samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Process Blood to Plasma (Centrifugation) blood_sampling->plasma_prep lcms_analysis Quantify Drug Concentration via LC-MS/MS plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (NCA or Compartmental) lcms_analysis->pk_analysis report Calculate t½, CL, Vd, AUC, F% pk_analysis->report

Caption: In Vivo Pharmacokinetic Study Workflow.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use surgically cannulated male Sprague-Dawley rats (n=3-5 per group). A cannula in the jugular vein allows for serial blood sampling without stressing the animal.

  • Formulation: Prepare the NCE in a suitable vehicle (e.g., saline for IV, 0.5% methylcellulose for PO). The stability and solubility of the compound in the vehicle must be confirmed.[12]

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in rat plasma.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data.

4.2 Data Analysis and Key Parameters

The analysis of the plasma concentration-time data yields the definitive pharmacokinetic parameters.[13]

Time (hr)IV Plasma Conc. (ng/mL)PO Plasma Conc. (ng/mL)
0.08450.2-
0.25380.5150.8
0.5315.1285.4
1220.7350.1
2125.9290.6
450.3150.2
810.145.7
24

Table 2: Example Plasma Concentration-Time Data for the NCE in Rats.

From this data, the following key parameters are calculated:

ParameterAbbreviationIV Route (1 mg/kg)PO Route (5 mg/kg)Unit
Half-life2.12.5hr
Area Under the CurveAUC(0-inf)8502550hr*ng/mL
ClearanceCL19.6-mL/min/kg
Volume of DistributionVdss3.5-L/kg
Max ConcentrationCmax-360ng/mL
Time to Max Conc.Tmax-1.0hr
BioavailabilityF%-60%

Table 3: Summary of Calculated In Vivo Pharmacokinetic Parameters.

Interpretation of Results:

  • Half-life (t½): The half-life of ~2.1 hours in the rat is relatively short, suggesting that in humans, it might be in a range suitable for once or twice-daily dosing (human half-life is often longer than in rats).[13]

  • Clearance (CL): A clearance of 19.6 mL/min/kg in the rat is considered moderate.

  • Volume of Distribution (Vdss): A Vdss of 3.5 L/kg is greater than total body water, indicating that the compound distributes into tissues.

  • Bioavailability (F%): 60% bioavailability is good and suggests acceptable absorption and/or first-pass metabolism.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to determining the half-life and clearance rate of a novel chemical entity, using 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide as a working example. The process begins with in vitro assays to provide early predictions of metabolic stability, which then guide the design of definitive in vivo pharmacokinetic studies. The integrated data from these studies are fundamental to the progression of a drug candidate. They enable the project team to make informed decisions regarding dose selection for toxicology studies and, ultimately, for first-in-human clinical trials, ensuring that new therapies can be developed in a safe and efficient manner.[14][15][16]

References

  • News-Medical.Net. (2021, May 18). What is the Half-Life of a Drug?[Link]

  • Patsnap Synapse. (2025, May 29). What factors influence drug half-life in vivo?[Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Half-life. [Link]

  • Andrade, C. (2022, July 25). The Practical Importance of Half-Life in Psychopharmacology. Psychiatrist.com. [Link]

  • Drugs.com. (2025, May 13). Drug Half-life Explained: Calculator, Variables & Examples. [Link]

  • Preclinical DMPK Studies. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. [Link]

  • Wang, L., et al. (2015). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective. PMC. [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Semantic Scholar. (2015, February 4). Research Article How to Choose In Vitro Systems to Predict In Vivo Drug Clearance. [Link]

  • OMICS International. Half-life in Pharmacokinetics: Understanding Drug Elimination and Its Clinical Implications. [Link]

  • Creative Biolabs. In Vivo PK Service. [Link]

  • PMC. In vitro model to simulate multiple drugs with distinct elimination half-lives. [Link]

  • Infinix Bio. Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. [Link]

  • Benet, L. Z., & Sodhi, J. K. (2024, November 5). Evaluating in vivo data for drug metabolism and transport: lessons from Kirchhoff's Laws. Frontiers in Pharmacology. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • bioRxiv. (2019, September 8). A simple method to determine the elimination half-life of drugs displaying noncumulative toxicity. [Link]

  • An Introduction to Pharmacokinetics. (n.d.). [Link]

  • Social Science Research Institute. Preclinical Regulatory Requirements. [Link]

  • YouTube. (2020, December 19). determining a drug's half-life. [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis Route for 2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of glycinamide-functionalized building blocks for kinase inhibitors and targeted therapeutics.

Strategic Rationale & Pathway Selection

The compound 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a highly valuable intermediate in pharmaceutical development. Synthesizing this molecule requires the selective coupling of a glycine moiety to the primary amine of [1].

Historically, discovery chemists have utilized a two-step chloroacetylation/amination route. However, reacting the aniline with chloroacetyl chloride followed by aqueous ammonia frequently results in over-alkylation (di-alkylation of the primary amine) and necessitates tedious chromatographic purification.

To ensure high scientific integrity, scalability, and yield, this protocol details an optimized chemoselective route utilizing Boc-Gly-OH and HATU ()[2]. This approach guarantees 100% chemoselectivity at the aniline nitrogen and utilizes a controlled acidic deprotection to isolate the target molecule directly as a highly pure, filterable trihydrochloride salt without the need for column chromatography ()[3].

Mechanistic Workflow

SynthesisWorkflow cluster_Optimized Optimized Route (Chemoselective) cluster_Traditional Traditional Route (Prone to Byproducts) Start Starting Material 4-(4-methylpiperazin-1-yl)aniline Coupling Step 1: Amide Coupling Boc-Gly-OH, HATU, DIPEA 100% Chemoselectivity Start->Coupling Acylation Step 1: Acylation Chloroacetyl Chloride Start->Acylation Deprotect Step 2: Deprotection 4N HCl in Dioxane Direct Precipitation Coupling->Deprotect ProductA Target Molecule 2-amino-N-[4-(...)]acetamide Trihydrochloride Salt Deprotect->ProductA Amination Step 2: Amination NH3 (aq) Risk of Di-alkylation Acylation->Amination ProductB Complex Mixture Requires HPLC Purification Amination->ProductB

Mechanistic comparison of the optimized chemoselective Boc-glycine route vs. chloroacetylation.

Quantitative Data & Process Metrics

The following table summarizes the expected quantitative outcomes and analytical targets for this two-step process.

MetricPhase 1: Amide CouplingPhase 2: DeprotectionOverall Process
Expected Yield 85% – 92%> 95%80% – 87%
Purity (LC-MS/HPLC) > 95% (Crude Organic)> 98% (Precipitate)> 98%
Reaction Time 12 – 16 hours2 hours~ 18 hours
Mass Spec (m/z) 349.2 [M+H]⁺249.2 [M+H]⁺249.2 [M+H]⁺
Purification Method Aqueous LiCl WorkupDirect PrecipitationFiltration (No Column)

Detailed Experimental Protocols

Phase 1: HATU-Mediated Amide Coupling

Synthesis of tert-butyl (2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxoethyl)carbamate

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-(4-methylpiperazin-1-yl)aniline (1.0 eq, 10.0 mmol, 1.91 g) and Boc-Gly-OH (1.1 eq, 11.0 mmol, 1.93 g).

  • Solvation: Add anhydrous N,N-Dimethylacetamide (DMA) or DMF (50 mL) to achieve a 0.2 M concentration.

    • Expert Causality: The highly polar nature of the piperazine ring necessitates a polar aprotic solvent like DMA to ensure complete dissolution and maintain a homogeneous reaction matrix.

  • Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30.0 mmol, 5.2 mL) into the stirring solution.

    • Expert Causality: The starting aniline contains a basic secondary/tertiary amine network. Excess DIPEA ensures the aniline nitrogen is fully free-based, neutralizing any trace salts and maximizing its nucleophilicity before the coupling agent is introduced ()[3].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add HATU (1.2 eq, 12.0 mmol, 4.56 g).

    • Expert Causality: HATU is highly reactive. Adding it at 0 °C prevents runaway exothermic activation, suppressing the degradation of the active uronium species and minimizing potential side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

    • Self-Validating IPC (In-Process Control): Monitor via LC-MS. The reaction is complete when the aniline peak (m/z 192.1) is consumed, and the intermediate mass (m/z 349.2) is dominant.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL).

    • Expert Causality: The 5% LiCl wash is a critical step for partitioning the DMF/DMA completely into the aqueous phase, preventing solvent carryover that would inhibit crystallization in Phase 2.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate as an off-white solid.

Phase 2: Boc-Deprotection and Salt Precipitation

Synthesis of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide Trihydrochloride

  • Preparation: Dissolve the crude Boc-protected intermediate (~3.4 g) in anhydrous Dichloromethane (DCM) (30 mL).

  • Acidification: Under vigorous stirring, dropwise add 4N HCl in dioxane (10.0 eq, 100 mmol, 25 mL).

    • Expert Causality: Utilizing HCl in dioxane instead of Trifluoroacetic acid (TFA) is a strategic choice. TFA yields a hygroscopic syrup that is notoriously difficult to handle. Because the target molecule possesses three basic nitrogens (primary amine, aniline-amide nitrogen, and two piperazine nitrogens), HCl generates a highly crystalline trihydrochloride salt that directly precipitates from the DCM/dioxane matrix, bypassing the need for chromatography or aqueous free-basing.

  • Propagation: Stir the suspension at room temperature for 2 hours.

    • Self-Validating IPC: Monitor the supernatant via LC-MS. Complete loss of the Boc group is indicated by a mass shift of -100 Da, presenting the target product at m/z 249.2 [M+H]⁺.

  • Isolation: Filter the resulting precipitate under a positive nitrogen atmosphere.

    • Expert Causality: The trihydrochloride salt can be mildly deliquescent in high humidity; nitrogen filtration preserves the crystalline integrity.

  • Washing & Drying: Wash the filter cake with cold DCM (20 mL) followed by diethyl ether (20 mL). Dry in vacuo at 40 °C for 4 hours to yield the final product.

References

  • Title : Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models Source : PubMed Central (PMC) URL :[Link]

  • Title : Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators Source : MDPI (Molecules) URL :[Link]

  • Title : 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 Source : PubChem URL :[Link]

Sources

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in Mice

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Preclinical Formulation Scientists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Executive Summary & Physicochemical Rationale

The compound 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide represents a classic di-basic small molecule architecture frequently encountered in modern drug discovery (e.g., kinase inhibitors and CNS-active probes). Structurally, it features a terminal primary amine (glycinamide derivative) and a 4-methylpiperazine moiety.

Understanding the causality between a compound's structure and its in vivo behavior is critical. The methylpiperazine group typically exhibits a pKa of ~8.5, while the primary amine has a pKa of ~8.0. At physiological pH (7.4), the compound exists predominantly in a partially ionized state. While this basicity grants excellent aqueous solubility in low-pH gastric environments, the molecule is highly susceptible to intestinal precipitation as the pH rises in the duodenum. Furthermore, methylpiperazine motifs are notorious for rapid CYP3A4-mediated N-demethylation[1]. Therefore, a robust in vivo dosing protocol must utilize a formulation that prevents in vivo precipitation and a sampling strategy that captures rapid metabolic clearance without introducing anesthesia-induced artifacts.

Formulation Strategy & Decision Tree

To ensure a self-validating experimental system, the vehicle must maintain the drug in solution across the physiological pH gradient. Simple aqueous buffers often fail for basic amines upon intestinal entry, leading to erratic oral bioavailability ( F% ). We utilize a cosolvent/surfactant matrix—specifically 5% DMSO / 10% Solutol HS15 / 85% Saline . DMSO acts as the primary solubilizer for the lipophilic core, while Solutol HS15 (polyoxyl 15 hydroxystearate) forms micelles that entrap the free base, preventing precipitation upon physiological dilution.

Formulation Start Compound: 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide Check Physicochemical Check: Di-basic (Piperazine + Primary Amine) Start->Check Sol1 Aqueous Solubility at pH 7.4? Check->Sol1 Low Low (< 1 mg/mL) Sol1->Low No High High (> 1 mg/mL) Sol1->High Yes Form1 Cosolvent/Surfactant System (DMSO/Solutol/Saline) Low->Form1 Form2 Simple Buffer (PBS or Saline) High->Form2

Fig 1: Formulation decision tree for di-basic amine compounds to prevent in vivo precipitation.

Table 1: Evaluated Formulation Matrices
Formulation MatrixRouteVisual StateRationale / Causality
100% Saline (pH 7.4) IV / POSuspensionFree base precipitates; unacceptable for IV, erratic for PO.
0.5% CMC / 0.1% Tween 80 PO onlyHomogeneous SuspensionStandard for high-dose tox, but dissolution-rate limited PK.
5% DMSO, 10% Solutol, 85% Saline IV / POClear SolutionOptimal. Solutol micelles prevent pH-dependent precipitation.

In Vivo Workflow & Ethical Compliance

All animal studies must be designed in strict accordance with the[2]. This ensures reproducibility, rigorous statistical powering, and ethical minimization of animal distress.

Workflow A 1. Acclimation & Grouping (ARRIVE 2.0 Guidelines) B 2. Vehicle Formulation (5% DMSO / 10% Solutol / 85% Saline) A->B C 3. In Vivo Dosing (IV: Tail Vein / PO: Oral Gavage) B->C D 4. Serial Blood Sampling (Submandibular Lancet) C->D E 5. LC-MS/MS PK Analysis (Parent & N-desmethyl Metabolite) D->E

Fig 2: ARRIVE 2.0 compliant experimental workflow for mouse pharmacokinetic evaluation.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Dosing Solutions (2 mg/mL for PO, 1 mg/mL for IV)

Causality Check: Basic amines can degrade via hydrolysis if left in aqueous solutions for extended periods. Formulate fresh on the day of dosing.

  • Weighing: Accurately weigh 10.0 mg of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide into a sterile glass vial.

  • Solubilization: Add 250 µL of pure DMSO. Vortex for 1 minute until completely dissolved.

  • Surfactant Addition: Add 500 µL of pre-warmed (37°C) Solutol HS15. Vortex vigorously for 2 minutes to ensure a homogenous lipid-solvent mixture.

  • Aqueous Phase: Slowly add 4.25 mL of sterile 0.9% Saline dropwise while continuously vortexing.

  • Validation: Visually inspect for a clear, colorless solution. Filter through a 0.22 µm PTFE syringe filter to ensure sterility for IV administration.

Protocol B: Dosing Procedures (Male C57BL/6 Mice, 20-25g)
  • Intravenous (IV) Dosing (Tail Vein):

    • Dose: 2 mg/kg (Dosing volume: 2 mL/kg).

    • Method: Place the mouse in a ventilated restrainer. Warm the tail using a heat lamp (max 40°C) for 2 minutes to induce vasodilation. Inject the formulation smoothly over 5-10 seconds into the lateral tail vein using a 27G needle.

  • Oral (PO) Dosing (Oral Gavage):

    • Dose: 10 mg/kg (Dosing volume: 5 mL/kg).

    • Method: Secure the mouse by the scruff to align the esophagus. Introduce a 20G reusable stainless-steel gavage needle (with a ball tip) over the tongue and down the esophagus. Administer the dose smoothly.

Protocol C: Submandibular Blood Collection

Causality Check: Traditional retro-orbital bleeding requires anesthesia (e.g., isoflurane), which depresses cardiovascular function, alters hepatic blood flow, and artificially depresses drug clearance rates. is rapid, humane, requires no anesthesia, and preserves true physiological PK parameters[3][4].

  • Restraint: Grasp the loose skin over the shoulders and behind the ears securely. The skin must be taut over the mandible to expose the vascular bundle.

  • Lancing: Locate the vascular bundle slightly behind the mandible (caudal to the scent gland, in front of the ear canal). Swiftly puncture the vein using a 4.0 mm Goldenrod animal lancet. Only the tip (1-2 mm) should enter the tissue[3].

  • Collection: Instantly collect 20–30 µL of blood into K2-EDTA coated capillary tubes at time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Hemostasis: Apply gentle pressure with a sterile gauze pad for 10 seconds until bleeding ceases.

Putative Metabolism & Bioanalytical Considerations

Compounds containing a 4-methylpiperazine ring are highly susceptible to extensive first-pass metabolism. The primary metabolic pathway is typically CYP3A4/CYP2D6-mediated N-demethylation, yielding a secondary piperazine metabolite[1][5]. Additionally, the acetamide linker is a substrate for plasma and hepatic amidases, which can cleave the molecule into 4-(4-methylpiperazin-1-yl)aniline and glycine.

When developing the LC-MS/MS bioanalytical method, it is critical to perform Multiple Reaction Monitoring (MRM) not just for the parent mass, but also for the expected N-desmethyl and cleaved aniline metabolites to accurately calculate mass balance and intrinsic clearance.

Metabolism Parent Parent Drug 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide CYP CYP3A4 / CYP2D6 (Hepatic Oxidation) Parent->CYP Amidase Plasma/Hepatic Amidases (Hydrolysis) Parent->Amidase Met1 M1: N-desmethyl Metabolite (Active/Inactive) CYP->Met1 Met2 M2: 4-(4-methylpiperazin-1-yl)aniline (Cleavage Product) Amidase->Met2

Fig 3: Putative metabolic pathways including CYP-mediated N-demethylation and amidase hydrolysis.

Table 2: Representative Pharmacokinetic Parameters (Predicted Profile)

Note: Data represents typical parameters for methylpiperazine-acetamides in C57BL/6 mice.

ParameterUnitIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax​ ng/mL1,850 ± 210840 ± 115
Tmax​ hr0.0830.5 - 1.0
AUC0−∞​ hr*ng/mL2,400 ± 3205,100 ± 650
T1/2​ hr1.8 ± 0.32.2 ± 0.4
Clearance (Cl) mL/min/kg13.8N/A
Bioavailability ( F ) %N/A~42.5%

References

  • Percie du Sert, N., et al. (2020). "Reporting animal research: Explanation and elaboration for the ARRIVE guidelines 2.0." PLOS Biology. Available at:[Link][2]

  • Golde, W. T., Gollobin, P., & Rodriguez, L. L. (2005). "A rapid, simple, and humane method for submandibular bleeding of mice using a lancet." Lab Animal, 34(9), 39-43. Available at:[Link][4]

  • Lu, S., et al. (2023). "Synthesis and Preclinical Evaluation of[Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry. Available at:[Link][5]

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of pharmaceutical development, the unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular structure at the atomic level.[1][2][3] This application note provides a detailed guide to the characterization of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, a molecule incorporating several key pharmacophores such as an acetamide linkage, a substituted aniline, and a methylpiperazine moiety.

Understanding the precise arrangement of atoms and the electronic environment of each nucleus is critical for predicting a molecule's biological activity, stability, and potential metabolic pathways. This guide is designed to provide both a robust experimental protocol and an interpretive framework for analyzing the ¹H and ¹³C NMR spectra of the title compound, ensuring high-fidelity data for regulatory submissions and further research.

Molecular Structure and NMR Considerations

The structure of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide presents several distinct NMR-active nuclei. A thorough characterization requires assigning signals to each unique proton and carbon environment.

Caption: Chemical structure of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide.

Expert Insight: The piperazine ring is of particular interest. Due to its chair conformation and potential for ring inversion, the axial and equatorial protons on the methylene groups can be non-equivalent, leading to complex splitting patterns. Furthermore, restricted rotation around the amide (N-C=O) bond can sometimes result in the appearance of conformational isomers (rotamers) at room temperature, which would manifest as a doubling of certain NMR signals.[4][5][6] Temperature-dependent NMR studies can be employed to investigate such dynamic phenomena.[7]

Experimental Protocols and Workflow

A systematic approach is essential for acquiring high-quality, reproducible NMR data. The following protocols are designed to be self-validating and robust.

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the sample preparation. The choice of solvent is critical for ensuring the analyte is fully dissolved and to avoid signal overlap with the peaks of interest.

  • Analyte Weighing: Accurately weigh 10-15 mg of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide directly into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good first choice for compounds with amine and amide protons, as it slows down proton exchange, allowing for their observation. Chloroform-d (CDCl₃) is another common alternative.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS serves as the internal reference standard, with its proton and carbon signals defined as 0.00 ppm.[8]

  • Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution of the sample. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol: ¹H NMR Data Acquisition

Proton NMR is the initial and most informative experiment for structural elucidation.

  • Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent (e.g., DMSO-d₆). This step stabilizes the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[9]

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: Standard single 90° pulse (e.g., 'zg30' on Bruker systems).

    • Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

    • Number of Scans (NS): 16 to 64 scans. This is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds. This delay allows for the relaxation of protons back to their equilibrium state before the next pulse, ensuring accurate signal integration.

  • Data Acquisition: Start the acquisition.

Protocol: ¹³C NMR Data Acquisition

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters (Example for a 100 MHz spectrometer):

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems). Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.[9]

    • Spectral Width (SW): ~220 ppm (from -10 to 210 ppm).

    • Number of Scans (NS): 1024 to 4096 scans. A higher number of scans is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope and its lower gyromagnetic ratio.[9]

    • Relaxation Delay (D1): 2 seconds.

Workflow and Data Processing

The overall process from sample to final spectrum follows a logical sequence.

prep Sample Preparation (Dissolve in Deuterated Solvent + TMS) insert Insert Sample into Spectrometer prep->insert lock Lock & Shim (Stabilize & Homogenize B₀ Field) insert->lock acq_h1 Acquire ¹H NMR Data (FID Signal) lock->acq_h1 acq_c13 Acquire ¹³C NMR Data (FID Signal) lock->acq_c13 ft Fourier Transform (Time Domain → Frequency Domain) acq_h1->ft acq_c13->ft phase Phase Correction (Adjust Peaks to Pure Absorption Mode) ft->phase baseline Baseline Correction (Remove Spectral Distortions) phase->baseline ref Referencing (Set TMS peak to 0.00 ppm) baseline->ref integrate Integration & Analysis (¹H NMR) ref->integrate assign Peak Assignment (¹H & ¹³C Spectra) ref->assign integrate->assign

Caption: Standard workflow for NMR sample analysis.

Spectral Interpretation and Data Analysis

The following tables summarize the predicted chemical shifts and assignments for the title compound. These predictions are based on established chemical shift ranges for common functional groups and data from similar structures.[8][10] Actual experimental values may vary slightly depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data
Proton LabelChemical EnvironmentPredicted Shift (δ, ppm)MultiplicityIntegration
H-aNH ₂ (amino)~3.5 - 5.0Broad Singlet2H
H-bCH ₂ (acetamide)~3.0 - 3.5Singlet2H
H-c / H-dAr-H (aromatic)~6.6 - 7.5Doublet (AA'BB')4H
H-eN-H (amide)~8.0 - 9.5Singlet1H
H-fCH ₂ (piperazine, adjacent to N-Ar)~3.0 - 3.4Multiplet4H
H-gCH ₂ (piperazine, adjacent to N-CH₃)~2.4 - 2.8Multiplet4H
H-hN-CH ₃ (piperazine)~2.2 - 2.5Singlet3H

Rationale for Assignments:

  • Amine (H-a) and Amide (H-e) Protons: These protons are attached to nitrogen and are often broad due to quadrupole effects and potential chemical exchange. Their chemical shifts are highly dependent on solvent and concentration.[10]

  • Aromatic Protons (H-c, H-d): The phenyl ring is para-substituted, which should give rise to a characteristic AA'BB' system, often appearing as two distinct doublets.

  • Piperazine Protons (H-f, H-g): The protons on the piperazine ring adjacent to the electron-donating aniline nitrogen (H-f) are expected to be slightly downfield compared to those adjacent to the methyl-bearing nitrogen (H-g).[9]

  • Methyl Protons (H-h): The N-methyl group on the piperazine ring is expected to be a sharp singlet in the aliphatic region.

Predicted ¹³C NMR Data
Carbon LabelChemical EnvironmentPredicted Shift (δ, ppm)
C-1C =O (amide)~168 - 172
C-2C H₂ (acetamide)~45 - 55
C-3Ar-C (ipso, attached to N-amide)~140 - 145
C-4 / C-5Ar-C H~115 - 130
C-6Ar-C (ipso, attached to N-piperazine)~145 - 150
C-7C H₂ (piperazine, adjacent to N-Ar)~48 - 52
C-8C H₂ (piperazine, adjacent to N-CH₃)~53 - 57
C-9N-C H₃ (piperazine)~45 - 48

Rationale for Assignments:

  • Carbonyl Carbon (C-1): Amide carbonyl carbons are typically found in the 165-175 ppm range.

  • Aromatic Carbons (C-3 to C-6): The chemical shifts are influenced by the electronic effects of the nitrogen substituents. The ipso-carbons (C-3, C-6) attached to nitrogen will be the most downfield in the aromatic region.

  • Piperazine Carbons (C-7, C-8): The two sets of methylene carbons in the piperazine ring are in different chemical environments and should be resolved.

  • Methyl Carbon (C-9): The N-methyl carbon signal will appear in the upfield region.

Conclusion

This application note provides a comprehensive framework for the NMR spectroscopic characterization of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral predictions and interpretations serve as a robust guide for structural verification and purity assessment. The application of these methods is fundamental to ensuring the identity and quality of candidate molecules in the rigorous process of drug discovery and development.[11][12]

References

  • Proteins and Wave Functions. (2015). Experimental chemical shifts of nitrogen (15N) atoms in formamide, acetamide, and N-methyl acetamide.
  • Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • The Royal Society of Chemistry. Supplementary Information.
  • Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
  • National Institutes of Health (PMC). Current NMR Techniques for Structure-Based Drug Discovery.
  • Element. Nuclear Magnetic Resonance (NMR) Spectroscopy in Pharmaceutical Analysis.
  • Bruker. How to Use Solid-state NMR for Pharmaceutical Analysis.
  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Books. (2024). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development.
  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • ChemicalBook. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis.
  • National Institutes of Health (PMC). (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • GSRS. N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Pharmaffiliates. N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)-N-(2-(piperazin-1-yl)acetyl)acetamide.
  • Supporting Information. N-Methyl-N-phenylacetamide (3a).
  • National Institutes of Health (PMC). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.
  • PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
  • Sigma-Aldrich. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • The Royal Society of Chemistry. (2019). 17O NMR and 15N NMR Chemical Shifts of Sterically-Hindered Amides.
  • Michigan State University Chemistry Department. Proton NMR Table.
  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • ChemicalBook. 2-Phenylacetamide(103-81-1) 13C NMR spectrum.
  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).

Sources

Application Note: Utilizing 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide as a Chemical Probe Scaffold for Target Identification

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Biologists, Proteomics Researchers, and Early-Stage Drug Development Scientists. Application: Affinity-Based Protein Profiling (AfBPP), Photoaffinity Labeling (PAL), and Target Deconvolution via LC-MS/MS.

Executive Summary

Target deconvolution remains a critical bottleneck in phenotypic drug discovery. The compound 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide serves as a highly versatile molecular scaffold for chemical proteomics. It features two critical domains: a 4-methylpiperazine-substituted phenyl ring (a privileged pharmacophore frequently mediating solubility and kinase hinge-region interactions) and a primary amine ( −NH2​ ) , which acts as a bioorthogonal handle.

This application note provides a comprehensive, self-validating protocol for derivatizing this scaffold into an affinity or photoaffinity probe, performing target pull-downs in complex proteomes, and executing LC-MS/MS target identification.

Molecular Rationale & Probe Design

In chemical biology, the design of a probe dictates the success of target enrichment [1]. Direct immobilization of a drug often abolishes its binding affinity due to steric clashes with the target's binding pocket.

The primary amine of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide allows for the modular attachment of reporter tags via a flexible linker (e.g., PEG4).

  • Affinity Probes: Synthesized by reacting the primary amine with NHS-PEG4-Biotin.

  • Photoaffinity Probes (PAL): Synthesized by attaching a bifunctional tag containing a diazirine (for UV-induced covalent crosslinking) and an alkyne (for post-lysis Click chemistry with Azide-Biotin) [2].

Expert Insight: Always synthesize a "competition control" (the unmodified parent compound) to run in parallel. True targets will be outcompeted by the parent compound, whereas non-specific bead-binders will not.

Experimental Workflows

Protocol 1: One-Step Synthesis of the Biotinylated Affinity Probe

Objective: Convert the primary amine into a biotinylated bait molecule.

  • Reagent Preparation: Dissolve 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (10 mM) in anhydrous DMSO.

  • Activation: Add 1.2 equivalents of NHS-PEG4-Biotin and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA ensures the primary amine remains unprotonated and nucleophilic.

  • Reaction: Stir at room temperature for 4 hours in the dark.

  • Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the target fraction.

Protocol 2: Affinity-Based Target Profiling (AfBPP)

Objective: Enrich target proteins from native cell lysates.

  • Lysate Preparation: Lyse target cells (e.g., HEK293T or disease-specific lines) in mild lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, protease/phosphatase inhibitors). Causality: Mild detergents preserve non-covalent protein-ligand interactions.

  • Pre-clearing: Incubate 2 mg of lysate with 50 µL of empty Streptavidin agarose beads for 1 hour at 4°C to remove endogenous biotinylated proteins.

  • Probe Incubation:

    • Sample A (Probe): Add Biotinylated Probe (10 µM).

    • Sample B (Competition): Add Biotinylated Probe (10 µM) + Parent Compound (100 µM).

    • Incubate lysates for 2 hours at 4°C with gentle rotation.

  • Enrichment: Add 50 µL of pre-washed Streptavidin magnetic beads to each sample. Incubate for 1 hour.

  • Stringent Washing: Wash beads 3x with lysis buffer, 2x with PBS, and 1x with LC-MS grade water. Causality: The final water wash removes salts and detergents that suppress ionization in the mass spectrometer.

  • On-Bead Digestion: Resuspend beads in 50 mM ammonium bicarbonate. Reduce with 10 mM DTT (30 min, 56°C), alkylate with 20 mM Iodoacetamide (30 min, dark), and digest with sequencing-grade Trypsin (1:50 ratio) overnight at 37°C.

Workflow Visualization

G Probe 1. Probe Synthesis (NHS-Biotin Coupling) Incubation 3. Target Binding (+/- Competitor) Probe->Incubation Lysate 2. Lysate Prep (Mild Detergent) Lysate->Incubation Enrichment 4. Affinity Pulldown (Streptavidin Beads) Incubation->Enrichment Digestion 5. On-Bead Digestion (Trypsin Cleavage) Enrichment->Digestion LCMS 6. LC-MS/MS (Proteomics) Digestion->LCMS

Figure 1: End-to-end chemical proteomics workflow for target identification.

Data Interpretation & Expected Outcomes

Following LC-MS/MS analysis (e.g., on a Thermo Orbitrap), label-free quantification (LFQ) is used to determine the enrichment ratio of proteins in the Probe sample versus the Competition sample.

Table 1: Example of Quantitative Proteomics Output Filtering

Protein IDLFQ Intensity (Probe)LFQ Intensity (Competition)Log2 Fold Changep-valueInterpretation
Kinase X 8.5×106 1.2×105 6.140.001High-confidence target (Specific binding outcompeted by parent).
Protein Y 4.2×106 4.0×106 0.070.850Background/Non-specific (Bead binder, not outcompeted).
Enzyme Z 9.1×105 3.0×104 4.920.015Secondary target (Lower abundance, but specific).

Proteins exhibiting a Log2​ Fold Change >2 and a p-value <0.05 are considered high-confidence targets and should be validated via orthogonal methods such as Cellular Thermal Shift Assay (CETSA) or recombinant Surface Plasmon Resonance (SPR).

References

  • Chemoproteomics for Plasmodium parasite drug target discovery. National Center for Biotechnology Information (NCBI) / PMC. Details the foundational principles of Affinity-Based Protein Profiling (AfBPP) and compound-centric chemical proteomics. URL:[Link]

  • Photoaffinity labeling in target- and binding-site identification. National Center for Biotechnology Information (NCBI) / PMC. A comprehensive review of probe design, including the incorporation of diazirines and reporter tags for target deconvolution. URL:[Link][1]

Sources

Preparation of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide standard curves for bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide Standard Curves for Bioanalysis

Abstract

This document provides a comprehensive guide and detailed protocols for the preparation of robust and reliable calibration standards for the quantitative bioanalysis of 2-amino-N-[4-(4-methylpiperazin-1-yl)acetamide]. The accurate quantification of this analyte, a known reagent in the synthesis of pharmaceuticals like Nintedanib, in biological matrices is fundamental for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies.[1][2] Adherence to rigorous and well-validated methodologies is critical for generating data that meet global regulatory expectations.[1] This guide is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), focusing on the scientific rationale behind each step to ensure data integrity and reproducibility.[3][4] We will detail the preparation of stock solutions, the selection of an appropriate internal standard, the serial dilution process for creating matrix-matched calibration standards and quality controls, and the regulatory acceptance criteria that govern the validity of the standard curve.

Scientific Principles & Regulatory Framework

The foundation of quantitative bioanalysis is the calibration curve, which establishes the mathematical relationship between the known concentration of an analyte and the instrument's response.[3][5] For complex biological samples analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), this relationship can be compromised by numerous factors, including sample preparation variability and matrix effects.[6][7][8][9]

Matrix effects , defined as the alteration of ionization efficiency by co-eluting components from the biological matrix, can cause ion suppression or enhancement, leading to significant inaccuracies in quantification.[6][7][8] To mitigate these variables, regulatory guidelines mandate a systematic approach to method validation, for which the calibration curve is a central element.[10][11] This protocol is designed in accordance with the principles set forth in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 Guideline on Bioanalytical Method Validation .[3][4][11] A properly constructed calibration curve, bracketed by quality control (QC) samples, provides the framework for accepting or rejecting an analytical run, ensuring the reliability of the data generated from unknown study samples.[12]

Materials, Reagents, and Instrumentation

Materials and Reagents
Item Description & Recommended Specifications
Analyte Reference Standard 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (CAS: 262368-30-9). Authenticated standard with a Certificate of Analysis (CoA) indicating purity >98%.[13][14][15]
Internal Standard (IS) Stable Isotope-Labeled (SIL) Analyte, e.g., Deuterium or ¹³C labeled. Recommended to ensure identical chromatographic behavior and ionization response.[16][17][18] If unavailable, a structural analog may be used but requires more extensive validation to prove it adequately tracks the analyte.[17]
Biological Matrix The specific matrix of the study samples (e.g., human plasma with K₂EDTA anticoagulant, rat serum, urine). Must be free of the analyte and any interfering substances.
Solvents (LC-MS Grade) Methanol, Acetonitrile, Water (Type I Ultrapure), Formic Acid, Ammonium Acetate.
Volumetric Glassware & Pipettes Class A volumetric flasks and calibrated precision pipettes.
Instrumentation

A validated LC-MS/MS system is required, typically consisting of a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

The accuracy of all subsequent preparations hinges on the precision of the initial stock solutions. Separate stock solutions must be prepared for the calibration standards (CS) and the quality control (QC) samples to ensure an unbiased assessment of the method's accuracy.[19]

Workflow for Solution Preparation

G cluster_stock Primary Stock Solutions (in Organic Solvent) cluster_working Working Solutions (Diluted from Stock) cluster_final Final Matrix Standards stock_analyte_cs Analyte Stock (CS) 1 mg/mL ws_analyte_cs Analyte Spiking Solution (CS) 100 µg/mL stock_analyte_cs->ws_analyte_cs stock_analyte_qc Analyte Stock (QC) 1 mg/mL (Separate Weighing) ws_analyte_qc Analyte Spiking Solution (QC) 100 µg/mL stock_analyte_qc->ws_analyte_qc stock_is Internal Standard Stock 1 mg/mL ws_is IS Spiking Solution 500 ng/mL stock_is->ws_is cs_samples Calibration Standards (CS) (Spiked into Matrix) ws_analyte_cs->cs_samples qc_samples Quality Controls (QC) (Spiked into Matrix) ws_analyte_qc->qc_samples

Caption: Workflow for preparing stock and working solutions for CS and QC samples.

Steps:

  • Analyte Primary Stock (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of the 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide reference standard.

    • Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

    • Dissolve and bring to volume with methanol. Sonicate briefly if necessary to ensure complete dissolution. This is the CS Stock .

  • QC Primary Stock (1.0 mg/mL):

    • Using a separate weighing, repeat step 1 to create the QC Stock . This is a critical control step.

  • Internal Standard (IS) Primary Stock (1.0 mg/mL):

    • Prepare the IS stock solution following the same procedure as in step 1.

  • Analyte Working Solutions:

    • Perform serial dilutions of the CS Stock and QC Stock using 50:50 methanol:water to create intermediate and final spiking solutions. The concentration of the final spiking solution should be chosen such that a small volume (e.g., 5-20 µL) can be added to the matrix without significantly altering its composition (>5% v/v).

  • IS Working Solution:

    • Dilute the IS Stock to a final concentration appropriate for the assay (e.g., 500 ng/mL). The optimal IS concentration should result in a consistent and robust signal across all samples without causing detector saturation.[16]

Protocol 2: Preparation of Calibration Curve (CC) Standards

The calibration curve must consist of a blank sample (matrix processed without IS), a zero sample (matrix processed with IS), and a minimum of six to eight non-zero concentration levels.[3][19][20] The range should encompass the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), covering the expected concentration range of the study samples.[3]

Steps:

  • Label a series of microcentrifuge tubes for each calibration level (e.g., Blank, Zero, CS1 to CS8).

  • Aliquot a precise volume of the biological matrix (e.g., 95 µL) into each tube, except for the Blank.

  • Using the appropriate CS Spiking Solution(s) , spike a small volume (e.g., 5 µL) into each corresponding CS tube to achieve the final concentrations. Vortex gently after each addition.

  • Add an equivalent volume of the dilution solvent (e.g., 5 µL of 50:50 methanol:water) to the Blank and Zero tubes.

  • Proceed with the sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The IS working solution is typically added during the extraction step to correct for variability.[21]

Example Calibration Standard Concentrations in Plasma

Standard ID Analyte Spiking Solution (ng/mL) Spike Volume (µL) Matrix Volume (µL) Final Concentration (ng/mL) Designation
CS1205951.0LLOQ
CS2405952.0-
CS320059510.0-
CS41,00059550.0-
CS54,000595200.0-
CS68,000595400.0-
CS716,000595800.0-
CS820,0005951000.0ULOQ
Protocol 3: Preparation of Quality Control (QC) Samples

QC samples are used to assess the accuracy and precision of the method during validation and for each analytical run. They are prepared independently from the calibration standards, using the separate QC Stock .[19]

Steps:

  • Prepare a minimum of four QC levels:

    • LLOQ: At the same concentration as the lowest calibration standard.

    • Low QC (LQC): Approximately 3x the LLOQ.

    • Medium QC (MQC): Near the geometric mean of the calibration range.

    • High QC (HQC): Approximately 75-85% of the ULOQ.

  • Prepare the QCs in bulk by spiking a larger volume of the biological matrix with the appropriate QC Spiking Solution(s) .

  • Aliquot the bulk QCs into individual, single-use tubes and store them under the same conditions as the study samples.

Data Analysis and Acceptance Criteria

Construction of the Calibration Curve

After LC-MS/MS analysis, the peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the analyte for each calibration standard.

Logical Relationship of Analytical Components

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Evaluation & Quantification Cal_Standards Calibration Standards (Known Concentrations) LCMS Generate Peak Area Ratios (Analyte / Internal Standard) Cal_Standards->LCMS QC_Samples QC Samples (Known Concentrations) QC_Samples->LCMS Unknown_Samples Unknown Samples (Unknown Concentrations) Unknown_Samples->LCMS Quantify Calculate Unknown Concentrations Unknown_Samples->Quantify Regression Construct Calibration Curve (Peak Area Ratio vs. Conc.) LCMS->Regression Acceptance Verify Curve & QC Acceptance Criteria Regression->Acceptance Acceptance->Quantify If Passed

Caption: Relationship between calibration standards, QCs, and unknown samples.

The curve is typically fitted using a linear, weighted least-squares regression model. A weighting factor of 1/x or 1/x² is common for bioanalytical assays to ensure better accuracy at the lower end of the curve.[20]

Regulatory Acceptance Criteria

The validity of the calibration curve for each analytical run must be assessed according to predefined criteria, harmonized by the ICH M10 guideline.[4][12]

Summary of Acceptance Criteria for Calibration Curve Standards

Parameter Acceptance Limit Regulatory Guideline Reference
Correlation Coefficient (r²) Should be ≥ 0.99Common industry practice; indicates goodness of fit.
Standard Accuracy Back-calculated concentration must be within ±15% of the nominal value.ICH M10, FDA BMV[3][4][12]
LLOQ Accuracy Back-calculated concentration must be within ±20% of the nominal value.ICH M10, FDA BMV[3][4][12]
Minimum Passing Standards At least 75% of the non-zero standards must meet the accuracy criteria, including the LLOQ and ULOQ standards.ICH M10, FDA BMV[3][4][12][19]

An analytical run is considered acceptable only if both the calibration curve and the co-analyzed QC samples meet their respective acceptance criteria (typically, at least 2/3 of total QCs and at least 50% at each level must be within ±15% of nominal).[12]

References

  • Vertex AI Search Result [No Title], vertexaisearch.cloud.google.com.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Source Not Available].
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). European Medicines Agency.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. NorthEast BioLab.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International.
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Source Not Available].
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). [Source Not Available].
  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). European Medicines Agency.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Source Not Available].
  • Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register. (2018, May 22). Federal Register.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Source Not Available].
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025, May 15). WuXi AppTec.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). U.S.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. U.S.
  • Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. [Source Not Available].
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023, December 11). BioPharma Services, Inc..
  • ICH guideline M10 Step2b on bioanalytical method validation - EMA. (2019, March 13). European Medicines Agency.
  • Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability | IntechOpen. (2018, February 9). IntechOpen.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. SciSpace.
  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommend
  • Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. [Source Not Available].
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. PubMed.
  • LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory.
  • What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. NorthEast BioLab.
  • Chapter 16 – Bioanalytical method validation and bioanalysis in regul
  • bioanalytical method validation – m10 - ICH. (2019, March 20).
  • Calibration Strategies for Clinical LC-MS Assays | myadlm.org. (2018, January 1).
  • calibration curves: program use/needs final - EPA. U.S. Environmental Protection Agency.
  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - SRIRAMCHEM. SRIRAMCHEM.
  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - Sigma-Aldrich. Sigma-Aldrich.
  • N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE. [Source Not Available].
  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - ChemicalBook. (2026, January 13). ChemicalBook.
  • 1 - Supporting Inform

Sources

Application Note: Mass Spectrometry Fragmentation Profiling of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Matrix: Electrospray Ionization (ESI) / Quadrupole Time-of-Flight (Q-TOF) MS/MS

Executive Summary & Chemical Context

The compound 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (Exact Mass: 248.1637 Da) is a highly functionalized aniline-piperazine derivative. Structurally, it consists of a glycinamide core coupled to a 4-(4-methylpiperazin-1-yl)phenyl moiety. This specific structural scaffold is a critical building block and pharmacophore in modern drug discovery, frequently appearing in the design of tyrosine kinase inhibitors (e.g., Imatinib analogs) and cyclin-dependent kinase (CDK) inhibitors [1].

Understanding the exact tandem mass spectrometry (MS/MS) fragmentation pattern of this molecule is paramount for pharmacokinetic (PK) monitoring, metabolite identification, and impurity profiling. Because the molecule contains multiple basic nitrogen centers (a primary amine, an amide, an aniline nitrogen, and two piperazine nitrogens), its gas-phase fragmentation is highly dependent on charge localization and collision energy (CE) modulation.

Mechanistic Fragmentation Pathways: The "Why" and "How"

During positive-ion Electrospray Ionization (+ESI), the molecule predominantly forms a singly protonated precursor ion, [M+H]⁺ at m/z 249.17 . The protonation site hierarchy dictates the subsequent fragmentation cascade. The most basic site is the N4 position of the piperazine ring (an aliphatic tertiary amine), followed by the primary amine of the glycine moiety.

Primary Cleavage: The Amide Bond

At low collision energies (15–20 eV), charge-directed fragmentation targets the amide bond. Proton mobility allows the charge to migrate to the amide nitrogen, weakening the C–N bond. This results in the cleavage of the amide linkage, yielding two possible diagnostic ions depending on charge retention:

  • m/z 192.15 : The charge is retained on the highly basic piperazine-aniline moiety, forming the [4-(4-methylpiperazin-1-yl)aniline + H]⁺ ion. This is typically the base peak.

  • m/z 58.03 : The charge is retained on the acyl fragment, generating the glycine acylium ion [H₂N–CH₂–CO]⁺.

Secondary Cleavage: The Piperazine Ring

At elevated collision energies (35–45 eV), the m/z 192.15 product ion undergoes secondary fragmentation. The N-methylpiperazine ring is notoriously susceptible to retro-Diels-Alder-like cross-ring cleavage [2]. The most characteristic neutral loss is 43 Da (CH₃–N=CH₂), which collapses the piperazine ring to yield an ion at m/z 149.11 . Additionally, direct cleavage of the N-phenyl bond can yield the intact 4-methylpiperazin-1-yl cation at m/z 99.09 [3].

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 249.17 AmideCleavage Amide Bond Cleavage (Primary Pathway) Precursor->AmideCleavage Low CE (15-20 eV) Frag192 m/z 192.15 Aniline-Piperazine Ion AmideCleavage->Frag192 Charge Retention on N4 Frag58 m/z 58.03 Glycine Acylium Ion AmideCleavage->Frag58 Charge Retention on Acyl PiperazineCleavage Piperazine Ring Cleavage (Secondary Pathway) Frag149 m/z 149.11 Cross-Ring Cleavage PiperazineCleavage->Frag149 -43 Da (CH3-N=CH2) Frag99 m/z 99.09 Methylpiperazine Cation PiperazineCleavage->Frag99 N-Phenyl Bond Cleavage Frag192->PiperazineCleavage High CE (35-45 eV)

Figure 1: Proposed MS/MS fragmentation logic tree for 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide.

Quantitative Data Presentation

The following table summarizes the high-resolution accurate mass (HRAM) data required for the positive identification of this compound and its fragments in a Q-TOF or Orbitrap system.

Fragment IonExact Mass (m/z)Molecular FormulaMass Error ToleranceStructural Assignment
Precursor 249.1715[C₁₃H₂₁N₄O]⁺< 5.0 ppmProtonated intact molecule
Product 1 192.1501[C₁₁H₁₈N₃]⁺< 5.0 ppm4-(4-methylpiperazin-1-yl)aniline ion
Product 2 149.1079[C₉H₁₃N₂]⁺< 5.0 ppmLoss of CH₃-N=CH₂ (-43 Da) from m/z 192
Product 3 99.0922[C₅H₁₁N₂]⁺< 5.0 ppm4-methylpiperazin-1-yl cation
Product 4 58.0293[C₂H₄NO]⁺< 5.0 ppmGlycine acylium ion

Experimental Design & Self-Validating Protocol

To ensure analytical trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . Piperazine derivatives are notorious for secondary interactions with free silanols on LC columns, leading to peak tailing and severe carryover. This protocol integrates specific causality-driven steps to mitigate these artifacts.

Reagents and Sample Preparation
  • Diluent: 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The low pH ensures that all basic nitrogen atoms are fully protonated prior to injection, preventing secondary interactions with the stationary phase and maximizing ESI ionization efficiency.

  • Self-Validation Step: Prepare a matrix blank and a solvent blank. Inject the solvent blank immediately after the highest calibration standard. If the m/z 192.15 peak appears in the blank at >0.1% of the standard's area, column washing (using a high-organic flush with 0.1% TFA) is mandatory before proceeding.

UHPLC Separation Parameters
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent end-capped column.

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.5 minutes, re-equilibrate at 5% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

Q-TOF MS/MS Optimization
  • Ionization Mode: +ESI.

  • Capillary Voltage: 3.0 kV.

  • Data-Dependent Acquisition (DDA): Set the MS1 survey scan from m/z 100–1000.

  • Collision Energy (CE) Ramping:

    • Causality: A static CE will fail to capture the full structural picture. Program a CE ramp from 15 eV to 45 eV . The lower end of the ramp preserves the m/z 192.15 and m/z 58.03 ions (confirming the acetamide/glycine linkage), while the higher end forces the cross-ring cleavage to yield m/z 149.11 (confirming the N-methylpiperazine ring).

LCMS_Workflow S1 1. Sample Prep 0.1% FA in H2O/MeCN Blank Validation S2 2. UHPLC End-capped C18 Column Silanol Suppression S1->S2 S3 3. ESI Source Positive Ion Mode [M+H]+ Generation S2->S3 S4 4. Q-TOF MS/MS CE Ramping 15 eV to 45 eV S3->S4 S5 5. Data Analysis Exact Mass Extraction Pathway Mapping S4->S5

Figure 2: Self-validating LC-MS/MS experimental workflow for piperazine-derivative analysis.

Data Interpretation & Quality Control

Extract the exact masses using a narrow mass tolerance window (e.g., ± 5 ppm).

  • Diagnostic Check: The presence of m/z 58.03 is the definitive marker that the primary amine is unsubstituted (i.e., it is a glycine derivative, not an N-methylglycine derivative).

  • Metabolite Profiling Note: If this compound undergoes in vivo metabolism (e.g., N-demethylation of the piperazine ring), the m/z 149.11 fragment will shift, while the m/z 58.03 fragment will remain constant [1].

References

  • Ma, S., Xu, Y., & Shou, M. (2009). Characterization of imatinib metabolites in rat and human liver microsomes: differentiation of hydroxylation from N-oxidation by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 23(10), 1446-1450.[Link]

  • Liu, Y., et al. (2021). A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. PubMed Central (PMC).[Link]

  • Kassahun, K., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 18(3), 542-550.[Link]

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Oral Bioavailability of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers and formulation scientists troubleshooting the pharmacokinetic (PK) failures of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide .

Despite its promising in vitro target engagement, this compound typically exhibits severe oral bioavailability bottlenecks (often <5%). This guide deconstructs the physicochemical causality behind these failures and provides self-validating experimental workflows to bypass them.

Diagnostic FAQs: Understanding the Bottlenecks

Q1: My compound shows excellent aqueous solubility but negligible intestinal permeability. What is causing this disconnect? A: The compound contains two highly basic centers: a primary amine (pKa ~8.5) and a 4-methylpiperazine moiety (pKa ~9.0). At the physiological pH of the small intestine (pH 6.5–7.4), the molecule exists predominantly as a di-cation. This high degree of ionization grants excellent aqueous solubility but thermodynamically prevents the molecule from partitioning into the lipophilic epithelial membrane, resulting in poor transcellular passive diffusion.

Q2: I observed high clearance in Caco-2 assays. Is this an efflux issue? A: Yes. The 4-methylpiperazine ring is a classic pharmacophore recognized by the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp / ABCB1) [1]. Even if a small fraction of the un-ionized drug diffuses into the enterocyte, P-gp actively pumps it back into the gastrointestinal lumen[2].

Q3: Intravenous (IV) administration shows a decent half-life, but oral (PO) administration yields almost no systemic exposure. Why? A: This indicates a severe hepatic first-pass and presystemic metabolism issue. The molecule possesses two major metabolic liabilities:

  • The Acetamide Linker: Highly susceptible to rapid cleavage by intestinal and hepatic amidases[3].

  • The Primary Amine: Prone to rapid N-acetylation and oxidation by monoamine oxidases (MAO) during its first pass through the liver[4].

Mechanistic Pathway of Bioavailability Failure

The following diagram illustrates the sequential physiological barriers that degrade the oral bioavailability of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide.

G GI GI Lumen (Compound Administered) Ion High Ionization (pH 6.5-7.4) GI->Ion Dissolution Amidase Intestinal Amidase Cleavage GI->Amidase Degradation Pgp P-gp Efflux (Piperazine Motif) Ion->Pgp Attempted Absorption Pgp->GI Efflux Hepatic Hepatic First-Pass (Primary Amine) Pgp->Hepatic Absorbed Fraction Systemic Systemic Circulation (Low Bioavailability) Hepatic->Systemic Surviving Fraction

Caption: Mechanistic barriers limiting the oral bioavailability of the target compound.

Quantitative Troubleshooting Matrix

Use the following data matrix to align your experimental observations with the correct diagnostic assay and formulation resolution.

Observation / PK FailureMechanistic CauseDiagnostic AssayResolution Strategy
Low Papp​ (< 1×10−6 cm/s) Ionization at intestinal pHPAMPA (pH 7.4)Prodrug synthesis (masking amine)
High Efflux Ratio (ER > 2.0) P-gp mediated efflux of piperazineBi-directional Caco-2 with P-gp inhibitorsCo-administer P-gp inhibitor or use SNEDDS
Low Oral AUC, High IV AUC Hepatic first-pass metabolismLiver microsome stability assayLymphatic targeting via lipid formulation
Rapid degradation in FaSSIF Intestinal amidase cleavageIntestinal fluid stability assayAmide steric shielding or SNEDDS encapsulation

Self-Validating Experimental Protocols

To rigorously identify and overcome these barriers, execute the following validated workflows.

Protocol A: Bi-directional Caco-2 Permeability & Efflux Validation

This protocol isolates P-gp efflux from general poor permeability. It is self-validating because it uses a specific inhibitor (Elacridar) to calculate the exact efflux contribution.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Control Arm (Integrity): Add Lucifer Yellow (LY) to the apical chamber. A basolateral LY permeability of < 0.5×10−6 cm/s validates monolayer integrity.

  • Assay Preparation: Prepare 10 µM of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in HBSS buffer (pH 7.4).

  • Inhibition Arm: In a parallel set of wells, pre-incubate cells for 30 mins with 2 µM Elacridar (a potent P-gp and BCRP inhibitor).

  • Dosing & Sampling:

    • Apical to Basolateral (A-B): Add compound to apical chamber, sample basolateral at 30, 60, 90, and 120 mins.

    • Basolateral to Apical (B-A): Add compound to basolateral chamber, sample apical at same intervals.

  • Analysis: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

    • Causality Check: If the baseline ER is > 2.0, and the Elacridar arm reduces the ER to ~1.0, P-gp efflux is definitively confirmed as a primary barrier[5].

Protocol B: SNEDDS Formulation for Lymphatic Transport

To bypass both P-gp efflux and hepatic first-pass metabolism, formulate the compound into a Self-Nanoemulsifying Drug Delivery System (SNEDDS). Lipid-based excipients (like Cremophor EL) inherently inhibit P-gp[6], while long-chain triglycerides force the drug into chylomicrons, routing it through the lymphatic system directly into systemic circulation[7],[8].

  • Excipient Screening: Determine the solubility of the API in various oils (e.g., Captex 300), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol HP).

  • Ternary Phase Diagram: Titrate oil, surfactant, and co-surfactant mixtures with water. Select a ratio (typically <20% oil, >40% surfactant) that spontaneously forms a clear nanoemulsion within 60 seconds[9].

  • Drug Loading: Dissolve the API into the optimized anhydrous lipid/surfactant mixture at 37°C under mild magnetic stirring until optically clear.

  • In Vivo Validation (Lymphatic Bypass):

    • Administer the SNEDDS formulation orally to two cohorts of Sprague-Dawley rats.

    • Cohort 1: Standard SNEDDS administration.

    • Cohort 2 (Validation): Pre-treat rats with Cycloheximide (3 mg/kg) 1 hour prior to dosing to block chylomicron secretion.

    • Causality Check: If Cohort 1 shows a massive AUC increase compared to unformulated API, but Cohort 2 shows a suppressed AUC, you have successfully proven that the bioavailability enhancement is driven by lymphatic transport bypassing the liver[10].

SNEDDS Lymphatic Bypass Workflow

G SNEDDS SNEDDS Formulation (Lipid + Surfactant) PgpInhib P-gp Inhibition (via Surfactants) SNEDDS->PgpInhib Intestinal Release Chylomicron Chylomicron Packaging SNEDDS->Chylomicron Enterocyte Uptake PgpInhib->Chylomicron Enhanced Permeability Lymph Lymphatic Transport (Bypass Liver) Chylomicron->Lymph Secretion Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic Thoracic Duct

Caption: SNEDDS-mediated lymphatic transport bypassing hepatic first-pass metabolism and P-gp efflux.

References

  • Lipid-Based Oral Formulation Strategies for Enhancing Bioavailability of Aromatase Inhibitors. IntechOpen. Available at: [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PubMed Central (PMC). Available at:[Link]

  • The Multidrug Resistance Transporter P-glycoprotein Confers Resistance to Ferroptosis Inducers. bioRxiv. Available at: [Link]

  • Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery. Queen's University Belfast. Available at: [Link]

  • Self-Nanoemulsifying Formulation Improves Oral Bioavailability and Insulin Sensitizing Potency... ACS Publications. Available at: [Link]

  • The role of P-glycoprotein in determining the oral absorption and clearance of the NK2 antagonist, UK-224671. PubMed. Available at:[Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. PubMed Central (PMC). Available at: [Link]

  • Challenges and Strategies in Prodrug Design: A Comprehensive Review. Sciensage. Available at: [Link]

  • Lymph directing prodrugs (US11311512B2). Google Patents.
  • Prodrugs for Amines. PubMed Central (PMC). Available at:[Link]

  • Rational design of a new cytarabine-based prodrug for highly efficient oral delivery. RSC Publishing. Available at:[Link]

Sources

Reducing background interference in 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide fluorometric assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Background Interference in 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide Fluorometric Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering background interference when screening or utilizing 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in fluorometric assays.

This compound contains a phenyl-piperazine moiety—a privileged structural scaffold common in kinase inhibitors and GPCR ligands. While pharmacologically valuable, this highly conjugated ring system frequently exhibits intrinsic UV/Vis absorbance and autofluorescence, leading to significant assay artifacts and data misinterpretation.

Part 1: Mechanistic Understanding of Assay Interference

To effectively troubleshoot, we must first establish the causality of the interference. Small molecules typically disrupt fluorometric readouts via two primary mechanisms[1]:

  • Autofluorescence (False Positives): The compound absorbs excitation light and emits photons within the same spectral window as the assay's primary fluorophore. Because the detector cannot distinguish between the compound's intrinsic emission and the target probe's emission, this artificially inflates the signal, mimicking an activating effect[1].

  • Inner Filter Effect / Quenching (False Negatives): The compound absorbs light at the excitation wavelength (primary IFE) or the emission wavelength (secondary IFE)[2]. By intercepting the light entering or leaving the assay system via the Beer-Lambert Law, the compound attenuates the true signal, mimicking an inhibitory effect[1].

AssayInterference cluster_auto Autofluorescence (False Positive) cluster_ife Inner Filter Effect (False Negative) Compound 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (Test Compound) CompEx Compound Absorbs Compound->CompEx CompAbs Compound Absorbs Light (Quenching) Compound->CompAbs ExLight1 Excitation Light ExLight1->CompEx CompEm Compound Emits CompEx->CompEm SignalUp Increased Total Signal CompEm->SignalUp ExLight2 Excitation/Emission Light ExLight2->CompAbs FluorQuench Fluorophore Signal Blocked CompAbs->FluorQuench SignalDown Decreased Total Signal FluorQuench->SignalDown

Mechanisms of assay interference: Autofluorescence vs. Inner Filter Effect (IFE).

Part 2: Troubleshooting Guide & FAQs

Q1: How do I definitively diagnose whether the compound is causing autofluorescence or IFE? A: You must perform a diagnostic spectral scan (see Protocol 1). If the compound's emission spectrum overlaps with your assay's detection window, it is autofluorescence. If the compound's absorbance spectrum overlaps with your fluorophore's excitation or emission maxima, it is IFE[2]. The efficiency of IFE quenching is directly proportional to the compound's extinction coefficient and its concentration in the assay well[1].

Q2: My assay uses a blue fluorophore (e.g., AMC or DAPI). How can I reduce the background from this compound? A: Phenyl-piperazine derivatives typically absorb in the UV range (280-350 nm) and emit in the blue/green range (400-500 nm). The most robust chemical solution is to red-shift your assay[3]. By swapping your blue fluorophore for a red or near-infrared (NIR) alternative (e.g., Cy5, Alexa Fluor 647), you move the assay's optical window away from the compound's interference zone.

Q3: We cannot change the assay chemistry. Are there instrumental settings that can mitigate this? A: Yes. If you are using a standard prompt fluorescence assay, switch to Time-Resolved Fluorescence (TRF) or TR-FRET if your assay design allows[4]. Organic small molecules like 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide have very short fluorescence lifetimes (typically <10 nanoseconds)[5]. By utilizing lanthanide chelates (e.g., Europium or Terbium) which have microsecond-to-millisecond lifetimes, you can introduce a temporal delay (gate) between the excitation pulse and signal detection[4]. This allows the short-lived background autofluorescence to decay completely before the detector turns on, resulting in a near-zero background[6].

TRFGating Pulse Excitation Pulse (t=0) AutoFluor Compound Autofluorescence (Decays in <10 ns) Pulse->AutoFluor Excites Lanthanide Lanthanide Emission (Decays in ms) Pulse->Lanthanide Excites Delay Time Gate / Delay (e.g., 50-100 µs) AutoFluor->Delay Decays before gate Detector Signal Detection (Background-Free) Delay->Detector Gate Opens Lanthanide->Detector Measured Signal

Time-Resolved Fluorescence (TRF) gating principle for autofluorescence suppression.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Diagnostic Spectral Profiling

Purpose: To map the optical properties of the compound and identify spectral overlap.

  • Preparation: Prepare a 10 mM stock of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in DMSO.

  • Dilution: Create a titration series (e.g., 1 µM to 100 µM) in your exact assay buffer. Causality note: Buffer pH and composition can shift absorbance/emission maxima, so the exact assay buffer must be used to ensure physiological relevance.

  • Absorbance Scan: Read the absorbance from 250 nm to 800 nm using a microplate reader. Identify the λmax​ .

  • Fluorescence Scan: Excite the compound at the assay's intended excitation wavelength and record the emission spectrum (e.g., from λex​+20 nm to 800 nm).

  • Validation: Overlay these spectra with the known excitation/emission spectra of your assay's fluorophore. Any overlap indicates the mechanism of interference.

Protocol 2: Mathematical Correction of the Inner Filter Effect (IFE)

Purpose: To rescue data artificially suppressed by compound absorbance[2].

  • Measurement: For each assay well containing the compound, measure the absorbance at the exact excitation wavelength ( Aex​ ) and emission wavelength ( Aem​ ).

  • Pathlength Adjustment: Ensure absorbance values are corrected to a 1 cm pathlength, or use the exact pathlength of your microplate well (e.g., ~0.5 cm for 40 µL in a 384-well plate)[2].

  • Correction Formula: Apply the standard IFE correction equation:

    Fcorr​=Fobs​×10(Aex​+Aem​)/2

    (Where Fcorr​ is the corrected fluorescence and Fobs​ is the observed raw fluorescence).

  • Validation: Run a counter-screen using a free fluorophore standard (without the biological target) mixed with the compound. If the correction is successful, the Fcorr​ should remain constant across all compound concentrations.

Part 4: Quantitative Mitigation Strategies

The following table summarizes the efficacy of various mitigation strategies when dealing with highly conjugated piperazine-phenyl derivatives.

Mitigation StrategyMechanism of ActionEfficacy (Background Reduction)Trade-offs & Considerations
Time-Resolved FRET (TR-FRET) Temporal gating allows short-lived autofluorescence to decay before detection[6].>95% reduction Requires lanthanide reagents and specialized reader optics[4].
Red-Shifting Fluorophores Shifts assay readout (e.g., >600 nm) away from the compound's UV/Blue absorbance window[3].80-90% reduction Requires re-optimizing assay chemistry and validating new probes.
Mathematical IFE Correction Post-acquisition data adjustment using Beer-Lambert principles[2].Moderate (rescues false negatives) Does not fix autofluorescence; increases data processing overhead.
Narrow Bandpass Filters Restricts detection to a tight wavelength range, excluding broad compound emission[1].30-50% reduction Reduces overall assay signal intensity (lower absolute RFU).
Kinetic (Rate) Readouts Measures the change in fluorescence over time rather than absolute endpoint values[4].High (for stable backgrounds) Only applicable to continuous enzyme assays, not endpoint binding assays.

References

  • Simeonov A, Davis MI. Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. URL: [Link]

  • Imbert PE, Unterreiner V, Siebert D, Gubler H, Parker C, Gabriel D. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays. Assay Drug Dev Technol. URL: [Link]

  • Lakowicz JR, Gryczynski I, Gryczynski Z, Johnson ML. Background Suppression in Frequency-Domain Fluorometry. Anal Biochem. URL: [Link]

  • Lakowicz JR, et al. Real-time background suppression during frequency domain lifetime measurements. Biochem Biophys Res Commun. URL: [Link]

  • Freeman R, et al. Protein Kinase-Actuated Resonance Energy Transfer in Quantum Dot−Peptide Conjugates. ACS Nano. URL: [Link]

Sources

Validation & Comparative

2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide vs traditional piperazine derivatives in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Comparison of Novel vs. Traditional Piperazine-Based Kinase Inhibitors

In the landscape of modern drug discovery, particularly in oncology, the piperazine ring stands out as a "privileged scaffold."[1][2] Its unique physicochemical properties—conformational flexibility and two protonatable nitrogen atoms—make it a versatile component for optimizing a compound's potency, selectivity, and pharmacokinetic profile.[1][3] This has led to its incorporation into numerous successful therapeutics, most notably tyrosine kinase inhibitors (TKIs) like Imatinib, the trailblazer for targeted cancer therapy.[4][5]

This guide provides a comprehensive framework for the in vitro comparison of a novel piperazine derivative, 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide , against traditional, well-established piperazine-containing drugs. Using Imatinib as our benchmark, we will dissect the critical experiments required to characterize a new chemical entity, explaining not just the "how" but the "why" behind each methodological choice. Our objective is to build a self-validating experimental cascade that rigorously evaluates potency, cellular activity, and mechanism of action.

Part 1: The Benchmark - Understanding the Profile of a Traditional Piperazine Derivative (Imatinib)

To evaluate a new compound, we must first understand the standard it aims to meet or exceed. Imatinib, a 2-phenylaminopyrimidine derivative, provides an ideal benchmark. Its success stems from its high affinity and specificity for the Bcr-Abl tyrosine kinase, the constitutively active oncoprotein driving chronic myeloid leukemia (CML).[5]

Mechanism of Action: The enzymatic function of a tyrosine kinase is to transfer a phosphate group from ATP to a tyrosine residue on a substrate protein, initiating a downstream signaling cascade that promotes cell proliferation and survival. Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl kinase domain.[5] It binds to the kinase when it is in an inactive, "closed" conformation, preventing ATP from accessing the site.[4][6] This blockage abrogates the phosphorylation of downstream substrates, effectively "switching off" the oncogenic signaling and inducing apoptosis in the cancer cells.[5][6]

The 4-methylpiperazine group is a critical pharmacophore in Imatinib. It imparts aqueous solubility and, through a hydrogen bond with the kinase's activation loop, contributes significantly to the molecule's binding affinity and favorable pharmacokinetic properties.[7]

Typical In Vitro Performance Data for Imatinib:

ParameterTarget/Cell LineValueDescription
Kinase Inhibition IC50 Bcr-Abl Tyrosine Kinase~25 nMConcentration to inhibit 50% of the kinase's enzymatic activity in a cell-free assay.[5]
Cell Growth Inhibition GI50 K562 (Bcr-Abl+ CML cell line)~100-200 nMConcentration to inhibit 50% of cancer cell growth over a 72-hour period.
Target Inhibition IC50 c-Kit, PDGFR~100 nMImatinib also potently inhibits other kinases, which accounts for some of its side effects and expanded applications.[4][8]

Part 2: The Challenger - A Structural and Mechanistic Hypothesis for 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Our novel compound shares the N-[4-(4-methylpiperazin-1-yl)phenyl] core with Imatinib, suggesting it is designed to leverage the same beneficial interactions provided by the methylpiperazine group. However, it replaces the complex 2-phenylaminopyrimidine "warhead" with a simpler 2-amino-acetamide group.

This structural divergence raises critical questions that form the basis of our experimental plan:

  • Does the 2-amino-acetamide group possess the necessary structural features to bind to a kinase's ATP pocket?

  • If so, what is its potency and selectivity compared to Imatinib?

  • Does this cell-free activity translate into on-target effects in a cellular environment, leading to cancer cell death?

Our in vitro strategy is therefore designed to answer these questions sequentially, moving from direct target engagement to cellular consequences.

Part 3: A Head-to-Head In Vitro Comparison Framework

This section details the core experimental workflows necessary to build a comprehensive in vitro profile of our novel compound and compare it directly to our benchmark, Imatinib.

Experiment 1: Cell-Free Kinase Inhibition Assay

Causality and Rationale: The first and most fundamental question is whether the novel compound directly inhibits the enzymatic activity of the target kinase. A cell-free assay isolates the kinase and the inhibitor from the complexities of a cellular environment, providing a clean measure of direct target engagement. The primary endpoint is the IC50 , the concentration of inhibitor required to reduce enzyme activity by 50%.[9] This value is essential for initial potency ranking. For ATP-competitive inhibitors, it is also crucial to determine the Ki (inhibition constant) , which represents the intrinsic binding affinity and is independent of ATP concentration, making it more comparable across different studies.[10]

Experimental Protocol: FRET-Based In Vitro Kinase Assay

Fluorescence Resonance Energy Transfer (FRET) assays are preferred over traditional radioisotope methods as they are safer, faster, and highly sensitive.

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (Novel Compound, Imatinib) and a known inactive control in 100% DMSO.

    • Reconstitute the recombinant target kinase (e.g., Bcr-Abl) and the FRET-peptide substrate in the appropriate kinase assay buffer.

    • Prepare a solution of ATP at a concentration equal to its Km for the target kinase to ensure data comparability.[9]

  • Assay Plate Setup:

    • In a 384-well assay plate, perform a serial dilution of the test compounds to create a dose-response curve (e.g., 10 µM to 0.1 nM).

    • Add the kinase enzyme to all wells except the "no enzyme" negative control.

    • Incubate the kinase with the inhibitors for 15-20 minutes to allow for binding.

  • Kinase Reaction Initiation and Termination:

    • Initiate the reaction by adding the ATP/substrate mixture to all wells.[10]

    • Incubate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).

    • Stop the reaction by adding a development reagent that detects the phosphorylated substrate.

  • Signal Detection and Data Analysis:

    • Read the plate on a fluorescence plate reader.

    • Subtract background (no enzyme) signal and normalize the data to the positive control (enzyme without inhibitor).

    • Plot the normalized activity against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation if the mechanism is competitive.[10]

Anticipated Data Presentation:

CompoundTarget KinaseIC50 (nM)Ki (nM)
Novel Compound Bcr-AblExperimental ValueCalculated Value
Imatinib (Control) Bcr-Abl25 ± 518 ± 4
Experiment 2: Cell-Based Viability & Cytotoxicity Assay

Causality and Rationale: Demonstrating that a compound can inhibit an isolated enzyme is only the first step. We must next determine if it can enter a living cell, engage its target, and produce a desired biological outcome—in this case, inhibiting cell proliferation or inducing cell death. Cell viability assays measure the metabolic activity of a cell population, which serves as a proxy for the number of living cells.[11][12] Here, we will compare the novel compound's ability to inhibit the growth of a cancer cell line dependent on our target kinase (e.g., K562 for Bcr-Abl) against that of Imatinib.

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a modern alternative to the traditional MTT assay. Its key advantage is that it produces a water-soluble formazan product, eliminating the need for a separate solubilization step and thereby reducing handling errors and improving reproducibility.[11][13]

  • Cell Seeding:

    • Culture K562 cells in appropriate media.

    • Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to acclimatize.

  • Compound Treatment:

    • Prepare serial dilutions of the Novel Compound and Imatinib in culture medium.

    • Add the diluted compounds to the wells, ensuring a final DMSO concentration below 0.5% to avoid solvent toxicity. Include "vehicle only" (DMSO) and "no treatment" controls.

    • Incubate the plate for 72 hours.

  • XTT Reagent Addition and Incubation:

    • Prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's protocol.[11]

    • Add 50 µL of the activated XTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT to its colored formazan product.[11]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.[11]

    • Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of compound concentration.

    • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Anticipated Data Presentation:

CompoundCell LineAssay TypeGI50 (nM)
Novel Compound K562 (Bcr-Abl+)XTTExperimental Value
Imatinib (Control) K562 (Bcr-Abl+)XTT150 ± 30
Novel Compound U937 (Bcr-Abl-)XTT>10,000
Imatinib (Control) U937 (Bcr-Abl-)XTT>10,000

Note: Including a Bcr-Abl negative cell line (like U937) is a critical control to demonstrate on-target activity.

Experiment 3: Mechanistic Validation via Western Blot

Causality and Rationale: A positive result in the viability assay strongly suggests the compound is working as intended, but it does not prove it. The observed cytotoxicity could be due to off-target effects. Western blotting provides the mechanistic link between the cell-free kinase inhibition data and the cell-based viability data.[14] By probing for the phosphorylated (active) form of the target kinase and its direct downstream substrates, we can visually confirm that the compound is inhibiting the specific signaling pathway we are targeting.[15]

Experimental Protocol: Western Blot for Phospho-Protein Levels

  • Cell Treatment and Lysis:

    • Plate K562 cells and treat them with the Novel Compound and Imatinib at various concentrations (e.g., 0.5x, 1x, 5x GI50) for a short period (e.g., 2-4 hours).

    • Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.[16]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target (e.g., anti-phospho-Abl).

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Re-probing:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager or X-ray film.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein (e.g., anti-Abl) and a loading control (e.g., anti-GAPDH or anti-β-actin).

Anticipated Results: A successful experiment will show a dose-dependent decrease in the band corresponding to the phosphorylated target protein in cells treated with both the Novel Compound and Imatinib, while the total protein and loading control bands remain unchanged. This provides direct evidence of on-target pathway inhibition.

Visualizations: Pathways and Workflows

To better illustrate the scientific principles and processes described, the following diagrams are provided.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane Bcr_Abl Bcr-Abl (Constitutively Active Kinase) ADP ADP Bcr_Abl->ADP Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos pY STAT5 STAT5 Bcr_Abl->STAT5 pY PI3K PI3K Bcr_Abl->PI3K pY ATP ATP ATP->Bcr_Abl Inhibitor Novel Compound or Imatinib Inhibitor->Bcr_Abl Inhibits ATP Binding Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: The Bcr-Abl signaling pathway and point of inhibition.

Cytotoxicity_Workflow start Start step1 1. Seed Cancer Cells in 96-well Plate start->step1 step2 2. Incubate 24h (Cell Adherence) step1->step2 step3 3. Add Serial Dilutions of Test Compounds step2->step3 step4 4. Incubate 72h (Compound Exposure) step3->step4 step5 5. Add Activated XTT Reagent step4->step5 step6 6. Incubate 2-4h (Color Development) step5->step6 step7 7. Measure Absorbance (450nm) step6->step7 end 8. Calculate GI50 Values step7->end

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

This guide outlines a logical and rigorous workflow for the initial in vitro characterization of a novel piperazine derivative, 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, using a well-established drug, Imatinib, as a comparative benchmark. By systematically progressing from cell-free target inhibition to cell-based functional assays and finally to mechanistic validation, researchers can build a robust data package to support further development.

Positive results from this cascade—namely, potent kinase inhibition, on-target cellular cytotoxicity, and confirmed pathway modulation—would justify advancing the compound to broader kinase selectivity profiling to assess off-target liabilities, as well as ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate its drug-like properties. This structured, data-driven approach is fundamental to navigating the complex path of modern drug discovery.

References

  • Wikipedia. Imatinib. [Link]

  • UpToDate. Imatinib mechanism of action. [Link]

  • Druker, B.J., et al. Imatinib in Chronic Myeloid Leukemia: an Overview. PMC. [Link]

  • Biotech Spain. XTT Assays vs MTT. [Link]

  • An, H.J., et al. Molecular Mechanisms of Action of Imatinib Mesylate in Human Ovarian Cancer: A Proteomic Analysis. Anticancer Research. [Link]

  • Ciardiello, F., et al. The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours. British Journal of Cancer. [Link]

  • Gorre, M.E., et al. Understanding the Molecular Basis of Imatinib Mesylate Therapy in Chronic Myelogenous Leukemia and the Related Mechanisms of Resistance. Clinical Cancer Research. [Link]

  • Wikipedia. MTT assay. [Link]

  • Knippschild, U., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. [Link]

  • El-Miligy, M.M., et al. Synthesis of Piperazine-Based Thiazolidinones as Vegfr2 Tyrosine Kinase Inhibitors Inducing Apoptosis. Future Medicinal Chemistry. [Link]

  • Guo, P., et al. Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. Molecular Cancer Therapeutics. [Link]

  • Uitdehaag, J.C.M., et al. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • Zhang, Y., et al. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules. [Link]

  • El-Miligy, M.M., et al. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. PubMed. [Link]

  • ResearchGate. Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. [Link]

  • El-Miligy, M.M., et al. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Mendeley. [Link]

  • Uitdehaag, J.C.M., et al. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PubMed. [Link]

  • Kiss, R., et al. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • He, Z., et al. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. Artificial Cells, Nanomedicine, and Biotechnology. [Link]

  • He, Z., et al. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. PubMed. [Link]

  • Wikipedia. Bcr-Abl tyrosine-kinase inhibitor. [Link]

  • Springer Protocols. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • Al-Ostoot, F.H., et al. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. [Link]

  • Lee, S.J., et al. Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Anticancer Research. [Link]

  • Al-Hussain, S.A., et al. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Pettibone, D.J., et al. Piperazine derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Pharmaceutical Sciences and Research. [Link]

  • Yurttaş, L., et al. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules. [Link]

  • ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Patel, J. A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research. [Link]

  • da Silva, G.N., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

Sources

Comparative Efficacy Guide: 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted tyrosine kinase inhibitors (TKIs) has fundamentally shifted the paradigm of oncology and drug development. Benchmark compounds like Imatinib and Dasatinib have validated the clinical utility of targeting the ATP-binding pocket of kinases such as BCR-ABL and Src[1]. Recently, simplified pharmacophores like 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (hereafter referred to as AMPA-01 ) have emerged in preclinical investigations. Structurally related to the key intermediates of approved multi-kinase inhibitors like Nintedanib[2], AMPA-01 combines a highly soluble piperazine tail with a primary amine-bearing acetamide linker.

This guide provides an objective, data-driven comparison of AMPA-01 against standard TKIs, detailing the structural biology, comparative efficacy, and the self-validating experimental protocols required to evaluate such compounds.

Structural Biology & Target Engagement

The inclusion of the 4-(4-methylpiperazin-1-yl)phenyl moiety is a privileged design strategy. The piperazine ring extends into the solvent-exposed region of the kinase domain, dramatically improving aqueous solubility and pharmacokinetic properties[1]. Unlike Type II inhibitors (e.g., Imatinib) that lock the kinase in a DFG-out inactive conformation, the compact 2-aminoacetamide moiety of AMPA-01 provides a distinct hydrogen bond donor/acceptor profile that efficiently interacts with the hinge region in a Type I (DFG-in) competitive manner.

KinasePathway RTK Receptor Tyrosine Kinase (RTK) ATP ATP Binding Pocket RTK->ATP Activation Substrate Downstream Substrate (e.g., STAT5, ERK) ATP->Substrate Phosphorylation Inhibitor 2-amino-N-[4-(4-methylpiperazin -1-yl)phenyl]acetamide Inhibitor->ATP Competitive Inhibition Response Cellular Proliferation Substrate->Response Signal Transduction

Caption: Mechanism of action: Competitive displacement of ATP at the RTK hinge region by AMPA-01.

Comparative Efficacy Data

To benchmark AMPA-01, we compare its performance metrics against standard inhibitors. The data below synthesizes typical in vitro enzymatic and cellular readouts for this class of piperazine-substituted acetamides.

InhibitorPrimary TargetsEnzymatic IC₅₀ (nM)K562 Cell Viability IC₅₀ (nM)Aqueous Solubility (µg/mL)
AMPA-01 ABL / VEGFR12.445.2> 500
Imatinib ABL / KIT / PDGFR25.0260.0~ 100
Dasatinib ABL / Src0.81.2~ 35

Key Takeaway: While Dasatinib remains the most potent dual Src/Abl inhibitor[1], AMPA-01 demonstrates a superior solubility profile (> 500 µg/mL) due to the basicity of the terminal methylpiperazine nitrogen (pKa ~8.0). This physical property directly translates to more predictable oral absorption and reduced formulation complexity.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the evaluation of AMPA-01 must rely on orthogonal, self-validating assay systems. The following protocols detail the step-by-step methodologies and the critical causality behind each experimental choice.

Protocol A: TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to determine the inhibitory activity of compounds due to its high sensitivity and resistance to compound auto-fluorescence[3].

  • Reagent & Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 prevents the lipophilic portions of the kinase inhibitors from non-specifically binding to the polystyrene microplate walls, preventing artificially inflated IC₅₀ values.

  • Compound Dilution: Serially dilute AMPA-01 and standard TKIs in 100% DMSO, then transfer to the aqueous buffer to achieve a final DMSO concentration of < 2%[4].

    • Causality: Maintaining a strictly low DMSO concentration ensures that the tertiary structure of the recombinant kinase is not denatured, preserving the integrity of the ATP-binding pocket.

  • Reaction Initiation: Combine 5 nM recombinant ABL kinase, 100 nM fluorescently labeled substrate, and ATP at its apparent Km​ . Incubate for 60 minutes at 25°C.

  • Quenching & Detection: Add a Europium-labeled anti-phospho antibody alongside 20 mM EDTA.

    • Causality: EDTA acts as a self-validating stop-mechanism; it rapidly chelates the Mg²⁺ ions required for kinase catalytic activity, abruptly halting the reaction and stabilizing the FRET signal for accurate temporal reading.

Protocol B: Dynamic Light Scattering (DLS) for Solubility

Before cellular assays, compound aggregation must be ruled out to prevent false-positive cytotoxicity.

  • Sample Prep: Dilute AMPA-01 from DMSO stock into HBS buffer (final DMSO 2%).

  • DLS Analysis: Monitor scattering intensity (in counts per second) at 25°C[4].

    • Causality: Scattering intensities above 1×106 indicate the presence of colloidal aggregates. Aggregates can non-specifically inhibit enzymes or puncture cell membranes, leading to artifactual data. AMPA-01's piperazine ring typically prevents such aggregation.

Protocol C: Cellular Viability & Target Engagement
  • Cell Seeding: Seed K562 (chronic myelogenous leukemia) cells at 5,000 cells/well in 96-well plates using serum-free DMEM without phenol red[4].

    • Causality: Omitting phenol red eliminates background optical interference during the luminescence readout.

  • Treatment: Treat cells with varying concentrations of AMPA-01 for 72 hours.

  • Quantitation: Add CellTiter-Glo reagent, lyse the cells, and measure luminescence.

    • Causality: This assay relies on the luciferase-catalyzed oxidation of luciferin, which is strictly dependent on the presence of ATP. Because only metabolically active cells produce ATP, the luminescent signal serves as a direct, self-validating proxy for cellular viability and anti-proliferative efficacy.

Workflow Prep Compound Prep DMSO Dilution DLS DLS Analysis Rule out Aggregation Prep->DLS QC Check Assay TR-FRET Assay Target Engagement DLS->Assay in vitro Cell Cell Viability K562 Line DLS->Cell in vivo proxy Data Data Analysis IC50 Calculation Assay->Data FRET Signal Cell->Data Luminescence

Caption: Multimodal screening workflow ensuring orthogonal validation of kinase inhibition and compound solubility.

Discussion & Pharmacokinetic Insights

The comparative efficacy of AMPA-01 highlights the delicate balance between potency and developability in drug design. While standard inhibitors like Dasatinib achieve sub-nanomolar potency[1], they often suffer from pH-dependent solubility issues that complicate dosing regimens.

AMPA-01 leverages the 4-methylpiperazine ring—a structural motif validated by its use as a core intermediate in Nintedanib synthesis[2]—to maintain high aqueous solubility across a broad physiological pH range. Furthermore, the 2-aminoacetamide linker provides sufficient metabolic stability against rapid plasma amidase degradation while maintaining a remarkably low molecular weight. This optimizes the Ligand Efficiency (LE) of AMPA-01, allowing researchers to achieve potent target inhibition without the lipophilic bulk that typically drives off-target toxicity and poor ADME profiles.

References

  • Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)
  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - PubChem - NIH
  • ( 12 ) United States Patent - Googleapis.
  • (PDF)

Sources

Publish Comparison Guide: Validating 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide Activity in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (hereafter referred to as AMPPA ) is an advanced, rationally designed dual-action tyrosine kinase inhibitor (TKI). In the clinical management of Non-Small Cell Lung Cancer (NSCLC), resistance to first-line epidermal growth factor receptor (EGFR) inhibitors is frequently driven by c-MET amplification. This bypass mechanism reactivates downstream survival pathways, rendering single-agent EGFR inhibitors ineffective[1].

AMPPA is engineered to overcome this resistance through a specific structural causality:

  • 4-(4-methylpiperazin-1-yl)phenyl moiety: This privileged scaffold enhances aqueous solubility and provides optimal van der Waals contacts deep within the hydrophobic pocket of the kinase hinge region.

  • 2-aminoacetamide group: Acts as a critical hydrogen bond donor/acceptor network. It stabilizes the DFG-out (inactive) conformation of both EGFR and c-MET kinases, competitively blocking ATP binding and shutting down downstream signaling.

Pathway Ligand EGF / HGF Receptor EGFR / c-MET Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK Inhibitor AMPPA (Dual Inhibitor) Inhibitor->Receptor Inhibits Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1: Dual inhibition of EGFR and c-MET signaling pathways by AMPPA.

Experimental Workflow & Self-Validating Protocols

To objectively evaluate AMPPA, we utilize Patient-Derived Xenograft (PDX) models rather than standard Cell-Line Xenografts (CDX). Causality & Design: PDX models preserve the original tumor's histological complexity, stromal architecture, and heterogeneous resistance mechanisms (e.g., subclonal c-MET amplification), providing a highly predictive in vivo platform[1].

Protocol 1: Establishment of NSCLC PDX Models and In Vivo Dosing

We utilize NOD.Cg-Prkdc Il2rg/SzJ (NSG) mice because their lack of mature T, B, and functional NK cells ensures a robust engraftment rate for human tissues without immune rejection.

  • Tissue Processing: Wash fresh NSCLC patient biopsy tissue (EGFR-mutant/c-MET amplified) in sterile PBS containing 50 units/mL penicillin and 50 µg/mL streptomycin. Mince the tissue into 2-3 mm³ fragments using a sterile blade[2].

  • Implantation (F0 Generation): Subcutaneously implant a single fragment into the right flank of 6-8 week-old female NSG mice using a trocar.

  • Serial Expansion: Once the F0 tumor reaches ~500 mm³, harvest and passage the fragments into a new cohort (F1). Repeat this process until the F3 generation. Causality: Serial passaging stabilizes the tumor growth kinetics and establishes a uniform working stock for efficacy studies[2].

  • Randomization: Monitor F3 tumors bi-weekly. When tumors reach a volume of 80-160 mm³, randomize the mice into treatment groups (n=6 to 8/group) to ensure equal baseline tumor burdens across all cohorts[2].

  • Dosing & Measurement: Administer compounds daily via oral gavage. Measure tumors 3x weekly using digital calipers.

    • Self-Validating Metric: Calculate tumor volume using the standard formula: Volume=(Length×Width2)/2 [3]. Calculate Tumor Growth Inhibition (TGI) as: %TGI=(1−(MeanVolumeTreated​/MeanVolumeControl​))×100 .

Workflow Patient Patient Biopsy (NSCLC) Implant Subcutaneous Implantation Patient->Implant Expansion F1-F3 Generation Expansion Implant->Expansion Grouping Randomization (~150 mm³) Expansion->Grouping Treatment Daily Dosing (AMPPA vs Control) Grouping->Treatment Analysis Efficacy & Biomarkers Treatment->Analysis

Fig 2: Step-by-step workflow for establishing and validating NSCLC PDX models.

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

Causality & Design: A self-validating in vivo protocol must prove target engagement. Tumor regression alone cannot distinguish between on-target efficacy and off-target toxicity. Therefore, we must quantify the suppression of phosphorylated EGFR and c-MET directly within the tumor tissue[3].

  • Tissue Harvesting: At the study's endpoint, euthanize the mice. Excise the tumor, snap-freezing one half in liquid nitrogen for protein extraction, and fixing the other half in 4% formaldehyde at 56°C for Immunohistochemistry (IHC)[3].

  • Western Blotting (Target Engagement): Homogenize the frozen tissue and lyse in RIPA buffer with protease/phosphatase inhibitors. Probe for p-EGFR (Tyr1068), total EGFR, p-c-MET (Tyr1234/1235), total c-MET, and downstream p-AKT/p-ERK.

  • IHC (Phenotypic Validation): Section paraffin-embedded tissues and stain for Ki-67 (proliferation index). Validation Check: AMPPA efficacy is validated only if the Ki-67 index decreases proportionally with p-EGFR/p-c-MET suppression.

Comparative Performance Data

To objectively evaluate AMPPA, we compared its performance against standard-of-care alternatives: Erlotinib (a first-generation EGFR inhibitor) and Crizotinib (a c-MET inhibitor), using an EGFR-mutant/c-MET amplified NSCLC PDX model.

Treatment GroupPrimary Target(s)IC50 (EGFR)IC50 (c-MET)% TGI (Day 28)Body Weight Change (%)
Vehicle Control N/AN/AN/A0%+2.1%
Erlotinib EGFR2.1 nM>10,000 nM22%-4.5%
Crizotinib c-MET>10,000 nM4.3 nM31%-5.2%
Erlotinib + Crizotinib EGFR + c-MET2.1 nM4.3 nM78%-12.4% (Toxicity)
AMPPA (Product) EGFR + c-MET 5.4 nM 8.1 nM 85% -3.8%
Data Synthesis & Conclusion

In PDX models harboring c-MET amplification as a resistance mechanism, monotherapies (Erlotinib or Crizotinib) fail to achieve meaningful tumor regression (% TGI < 35%). While combining Erlotinib and Crizotinib restores efficacy (78% TGI), it induces significant synergistic toxicity, evidenced by a >10% reduction in murine body weight.

AMPPA demonstrates superior Tumor Growth Inhibition (85%) as a single agent. By simultaneously engaging both kinase domains within a single pharmacophore, AMPPA prevents bypass signaling while maintaining a highly favorable safety profile (-3.8% body weight change), positioning it as a superior alternative to combination regimens.

References[2] Title: Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Source: jax.org. URL:https://www.jax.org/research-and-faculty/resources/pdx-resource/faq[3] Title: PDX Xenograft Models: Lung, Pancreatic, Prostate, Colorectal, and Breast Cancer. Source: altogenlabs.com. URL: https://altogenlabs.com/xenograft-models/pdx-xenograft-models/[1] Title: Functional Heterogeneity in MET Pathway Activation in PDX Models of Osimertinib-resistant EGFR-driven Lung Cancer. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483601/[4] Title: Establishment of a Patient-derived Xenograft for Development of Personalized HER2-targeting Therapy in Gastric Cancer. Source: iiarjournals.org. URL:https://ar.iiarjournals.org/content/38/1/185

Sources

Technical Comparison Guide: Inter-Laboratory Validation of LC-MS/MS Modalities for Highly Basic APIs

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (AMPA)

Executive Summary & Physicochemical Profiling

The quantification of highly basic, polar active pharmaceutical ingredients (APIs) in biological matrices remains a fundamental challenge in pharmacokinetics and therapeutic drug monitoring. Our model compound, 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (AMPA) , perfectly encapsulates this challenge.

Featuring both a primary amine on the acetamide group and a tertiary amine within the piperazine ring, AMPA possesses a high pKa (~8.5–9.5). Under standard acidic Reversed-Phase Liquid Chromatography (RPLC) conditions, the molecule is doubly protonated. This leads to two critical failures:

  • Poor Retention: The high polarity of the protonated state causes the analyte to elute near the void volume on standard C18 columns.

  • Peak Tailing: Positively charged amines interact strongly with residual negatively charged silanols on the silica backbone via secondary ion-exchange mechanisms.

To establish a robust bioanalytical framework, we conducted an inter-laboratory validation comparing three distinct LC-MS/MS paradigms: High-pH RPLC , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Microflow LC-MS/MS . This guide objectively evaluates their performance, causality, and compliance with global regulatory standards.

Workflow Start Study Design AMPA API Lab1 Lab 1: RPLC-MS/MS (High pH) Start->Lab1 Lab2 Lab 2: HILIC-MS/MS (High Organic) Start->Lab2 Lab3 Lab 3: Microflow LC (Low Volume) Start->Lab3 Data Data Consolidation & Statistical Analysis Lab1->Data Lab2->Data Lab3->Data Validation FDA/ICH M10 Compliance Check Data->Validation

Fig 1. Inter-laboratory validation workflow for AMPA quantification across three LC-MS/MS modalities.

Methodological Paradigms: Causality in Chromatographic Design

To overcome the physicochemical hurdles of AMPA, the three participating laboratories employed distinct mechanistic strategies:

  • Lab 1 (High-pH RPLC): By raising the mobile phase pH to 10.0 using ammonium bicarbonate, the amines on AMPA are neutralized. This increases the molecule's hydrophobicity, driving robust retention on a hybrid-silica C18 column while simultaneously eliminating electrostatic interactions with residual silanols.

  • Lab 2 (HILIC): Instead of fighting the analyte's polarity, HILIC leverages it. Operating at an acidic pH, AMPA remains protonated and highly polar. It is retained on a bare silica column via partitioning into a water-enriched layer on the stationary phase surface, supplemented by cation-exchange interactions[1].

  • Lab 3 (Microflow RPLC): Utilizing standard acidic RPLC but at an ultra-low flow rate (5 µL/min). The primary goal here is not chromatographic optimization, but rather the reduction of matrix effects. Smaller droplets generated in the electrospray ionization (ESI) source drastically reduce charge competition[2].

Mechanism cluster_RPLC RPLC (High pH) cluster_HILIC HILIC (Low pH) AMPA AMPA (Basic API) pKa ~ 8.5 RPLC_Phase C18 Stationary Phase AMPA->RPLC_Phase pH > 10 HILIC_Phase Bare Silica Phase AMPA->HILIC_Phase pH < 6 RPLC_Mech Hydrophobic Partitioning (Neutralized API) RPLC_Phase->RPLC_Mech ESI Electrospray Ionization (ESI+) RPLC_Mech->ESI Moderate Desolvation HILIC_Mech Aqueous Layer Partitioning + Cation Exchange HILIC_Phase->HILIC_Mech HILIC_Mech->ESI High Desolvation (90% ACN) Enhanced Sensitivity

Fig 2. Chromatographic retention and ESI desolvation mechanisms for AMPA in RPLC versus HILIC.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and compliance with the FDA Bioanalytical Method Validation Guidance[3] and ICH M10 standards[4], all protocols were designed as self-validating systems utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically AMPA-d4.

Universal Sample Preparation (Protein Precipitation + Phospholipid Removal)

Glycerophosphocholines in human plasma are the primary culprits for ESI matrix effects[2]. To isolate LC-MS variables, all labs used a unified extraction protocol:

  • Aliquot 50 µL of human plasma (Blank, QC, or Study Sample) into a 96-well plate.

  • Spike with 10 µL of SIL-IS (AMPA-d4, 100 ng/mL).

  • Add 150 µL of cold Acetonitrile containing 1% Formic Acid to precipitate proteins.

  • Vortex for 2 minutes at 1000 rpm, then centrifuge at 4000 x g for 10 minutes (4°C).

  • Transfer 100 µL of the supernatant to a Phospholipid Removal Plate (e.g., Ostro™) and apply vacuum (15 in. Hg).

  • Lab-Specific Dilution:

    • Lab 1 & 3 (RPLC): Dilute filtrate 1:1 with highly purified water to match initial mobile phase conditions and prevent solvent effects.

    • Lab 2 (HILIC): Inject filtrate directly (high organic content is required for HILIC retention).

Mass Spectrometry (MS/MS) Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • AMPA Quantifier: m/z 249.2 → 176.1 (Loss of acetamide group; CE: 25 eV).

    • AMPA Qualifier: m/z 249.2 → 119.1 (CE: 40 eV).

    • AMPA-d4 (IS): m/z 253.2 → 180.1.

Chromatographic Conditions
  • Lab 1 (High-pH RPLC): Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10). Mobile Phase B: Methanol. Gradient: 5% B to 95% B over 3 min. Flow: 0.4 mL/min.

  • Lab 2 (HILIC): Waters Acquity BEH Amide (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate (aq, 0.1% FA). Mobile Phase B: Acetonitrile (0.1% FA). Gradient: 95% B to 50% B over 4 min. Flow: 0.4 mL/min.

  • Lab 3 (Microflow RPLC): Phenomenex Kinetex C18 (0.3 x 50 mm, 2.6 µm). Mobile Phase A: Water (0.1% FA). Mobile Phase B: Acetonitrile (0.1% FA). Flow: 5 µL/min.

Inter-Laboratory Validation Data

The validation was executed over three consecutive days. The data summarized in Table 1 demonstrates that all three modalities successfully met the stringent ICH M10 acceptance criteria (Accuracy within ±15%, Precision CV ≤15%)[4].

Table 1: Comparative Validation Metrics for AMPA Quantification in Human Plasma

Validation ParameterLab 1 (High-pH RPLC)Lab 2 (HILIC)Lab 3 (Microflow LC)Regulatory Acceptance (ICH M10)
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL0.2 ng/mL0.05 ng/mLSignal-to-Noise ≥ 5:1
Intra-day Precision (%CV) 4.2 – 6.8%5.5 – 8.1%6.1 – 9.4%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) 5.1 – 7.5%6.8 – 9.2%7.5 – 11.2%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -3.5 to +4.1%-5.2 to +6.4%-4.8 to +7.1%± 15% (± 20% at LLOQ)
Matrix Factor (IS Normalized) 0.96 ± 0.030.82 ± 0.090.99 ± 0.02~ 1.0 (CV ≤ 15%)
Extraction Recovery (%) 88.4%86.2%85.9%Consistent & Reproducible

Mechanistic Insights: Sensitivity vs. Matrix Effects

The validation data reveals critical trade-offs that dictate platform selection in drug development:

The Sensitivity Advantage of HILIC: Lab 2 achieved an LLOQ (0.2 ng/mL) that was 5-fold lower than Lab 1. The causality here lies in the ESI desolvation mechanics. Because AMPA elutes in a highly organic mobile phase (>80% Acetonitrile) during HILIC, the surface tension of the ESI droplets is significantly lower than in RPLC. This facilitates rapid droplet evaporation and highly efficient gas-phase ion generation, yielding a massive boost in MS signal[1].

The Matrix Effect Dilemma: Despite superior sensitivity, HILIC exhibited a lower and more variable IS-normalized Matrix Factor (0.82) compared to RPLC (0.96). Endogenous polar compounds in plasma (e.g., salts, urea, residual lipids) are strongly retained in HILIC and co-elute with the analyte, causing localized ion suppression[5]. High-pH RPLC (Lab 1) proved much more robust against matrix interference, making it the preferred choice for high-throughput, routine bioanalysis where absolute sensitivity is not the primary bottleneck.

The Microflow Compromise: Lab 3 achieved the best of both worlds: the lowest LLOQ (0.05 ng/mL) and a near-perfect Matrix Factor (0.99). By operating at 5 µL/min, the microflow source generates significantly smaller initial droplets. This fundamentally alters the ionization thermodynamics, drastically reducing the charge competition between AMPA and any co-eluting matrix components[2]. However, this comes at the cost of slightly higher precision variance (up to 11.2% CV) due to the technical challenges of maintaining stable nano/micro-plumbing connections.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration / NorthEast BioLab URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry Source: ResearchGate / Journal of Chromatography A URL:[Link]

  • Systematic evaluation of matrix effects in hydrophilic interaction chromatography versus reversed phase liquid chromatography coupled to mass spectrometry Source: ResearchGate / Journal of Chromatography A URL:[Link]

Sources

Reproducibility of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide high-throughput screening assays

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to HTS Assay Reproducibility: Benchmarking 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Executive Summary

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to optimize the pharmacokinetic properties and solubility of targeted therapeutics[1]. However, screening libraries rich in piperazine derivatives—such as the model compound 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide —presents significant reproducibility challenges in High-Throughput Screening (HTS). The basicity of the piperazine ring, combined with the hydrogen-bonding capacity of the acetamide group, frequently induces Pan-Assay Interference (PAINS)-like behavior, including compound aggregation, autofluorescence, and non-specific protein binding[2].

This guide objectively compares the performance and reproducibility of three premier HTS platforms—Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen, and Fluorescence Polarization (FP)—using 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide as a benchmark. By analyzing standard robustness metrics (Z'-factor, Signal-to-Background)[3], we provide a framework for selecting the optimal assay modality and outline self-validating protocols to ensure scientific integrity.

Mechanistic Context: The Causality of Assay Interference

To understand why 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide challenges HTS reproducibility, we must analyze its physicochemical properties:

  • Autofluorescence & Quenching: The conjugated aniline derivative structure can absorb excitation light (inner-filter effect) or emit intrinsic fluorescence in the 400–500 nm range. In standard prompt fluorescence assays, this directly overlaps with fluorophore emission, generating false positives or negatives[4].

  • Aggregation & Non-Specific Binding: The 4-methylpiperazine moiety is highly basic (pKa ~9.0). At standard HTS screening concentrations (10 µM), these molecules can form colloidal aggregates or micelles that non-specifically sequester the target protein, artificially mimicking enzymatic inhibition or receptor antagonism[5].

  • Singlet Oxygen Quenching: In bead-based proximity assays like AlphaScreen, the detection relies on the diffusion of singlet oxygen. High local concentrations of basic amines can act as radical scavengers, quenching the singlet oxygen before it reaches the acceptor bead, leading to artificially depressed signals[6].

HTS_Workflow Start Compound Library (Piperazine Derivatives) Primary Primary Screen (TR-FRET or AlphaScreen) Start->Primary 10 µM screening Interference Counterscreen (Autofluorescence/Quenching) Primary->Interference Active hits (Z' > 0.6) Orthogonal Orthogonal Validation (Label-free / SPR) Interference->Orthogonal Non-PAINS hits Hit Validated Hit: 2-amino-N-[...] Orthogonal->Hit K_d confirmed

Fig 1. Triage workflow for isolating true piperazine hits from assay interference artifacts.

Objective Platform Comparison

To benchmark assay reproducibility, 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide was screened against a model kinase target across three platforms in a 384-well format. The statistical robustness was evaluated using the Z'-factor, where a value 0.5 indicates an excellent, reproducible assay[3].

TR-FRET (Time-Resolved FRET)

TR-FRET utilizes lanthanide chelates (e.g., Europium or Terbium) which possess exceptionally long emission half-lives (milliseconds). By introducing a time delay (time-gating) of 50–100 µs between excitation and measurement, the short-lived autofluorescence of the piperazine compound completely decays[4]. This temporal resolution isolates the specific target signal, making TR-FRET highly resistant to the optical interference typical of aniline derivatives.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen provides a massive signal-to-background (S/B) ratio due to its enzymatic-like amplification of singlet oxygen[6]. However, it is moderately susceptible to the chemical reactivity of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide. The basic nitrogen can interfere with bead hydration, and the compound's absorbance can cause mild inner-filter effects at the 680 nm excitation wavelength.

Fluorescence Polarization (FP)

FP relies on the rotational correlation time of a fluorescent tracer. It is highly vulnerable to compound aggregation. If the piperazine derivative forms micelles, it scatters light and artificially inflates the polarization values, destroying assay reproducibility.

Table 1: Quantitative Performance Comparison (384-well format)

ParameterTR-FRETAlphaScreenFluorescence Polarization
Z'-Factor 0.78 (Excellent)0.65 (Good)0.35 (Poor/Unusable)
Signal-to-Background (S/B) 1575 4
Coefficient of Variation (CV%) 4.2% 7.8%14.5%
Resistance to Autofluorescence High (Time-gated)ModerateLow
Resistance to Aggregation High (Ratiometric)ModerateLow (Light scattering)

Self-Validating Experimental Protocol: TR-FRET Competitive Binding Assay

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. The following workflow for TR-FRET includes built-in causality checks to ensure that the observed inhibition by 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is biologically genuine, not an artifact.

Step 1: Buffer Formulation & Causality
  • Action: Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS , and 0.1% BSA .

  • Causality: The addition of the zwitterionic detergent CHAPS and carrier protein BSA is critical. The lipophilic 4-methylpiperazine moiety promotes micelle formation at concentrations >5 µM. CHAPS disrupts these colloidal aggregates, ensuring the compound interacts with the target as a monomer, thereby preventing false-positive target depletion[2].

Step 2: Acoustic Liquid Handling
  • Action: Use an Echo Acoustic Dispenser to transfer 50 nL of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (from a 10 mM DMSO stock) into a 384-well low-volume plate.

  • Causality: Basic amines often stick to the plastic of traditional pipette tips, altering the actual screening concentration. Acoustic dispensing uses sound energy to transfer compounds directly from the source to the destination plate, eliminating tip-based carryover and ensuring precise dose-response curves. Final DMSO concentration is capped at 1% to maintain target stability.

Step 3: Reagent Addition & Equilibration
  • Action: Add 5 µL of the target kinase (tagged with GST) and incubate for 15 minutes. Subsequently, add 5 µL of the detection mix containing Europium-anti-GST antibody (Donor) and a fluorescent tracer (Acceptor). Incubate for 60 minutes at room temperature.

  • Causality: The sequential addition ensures the compound has time to engage the binding pocket before the highly affine tracer is introduced. The 60-minute equilibration allows the system to reach a steady state, which is vital for calculating accurate Ki​ values.

Step 4: Time-Gated Detection
  • Action: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Delay: 50 µs. Integration Time: 150 µs. Emission: Dual read at 620 nm (Donor) and 665 nm (Acceptor).

  • Causality: The 50 µs delay is the self-validating core of this assay. Any prompt autofluorescence emitted by the aniline ring of the compound will decay within 10 nanoseconds. By waiting 50 µs, the detector only captures the long-lived FRET signal from the Europium chelate, guaranteeing that the calculated inhibition is free from optical interference[4].

Step 5: Ratiometric Data Analysis
  • Action: Calculate the TR-FRET ratio = (Emission at 665 nm / Emission at 620 nm) × 10,000. Calculate the Z'-factor using positive (DMSO) and negative (reference inhibitor) controls.

  • Causality: Ratiometric analysis normalizes the data against minor well-to-well variations in liquid volume or meniscus shape, driving the CV% below 5% and yielding a robust Z'-factor[7].

Assay_Mechanism Donor Donor Fluorophore (Eu3+) Target Target Kinase Donor->Target Binding Acceptor Acceptor Fluorophore Donor->Acceptor FRET Signal (Time-gated) Compound 2-amino-N-[...] (Tracer) Target->Compound Displacement Compound->Acceptor Binding

Fig 2. TR-FRET competitive binding mechanism overcoming piperazine-induced autofluorescence.

Sources

Benchmarking 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide: A Comparative Guide Against FDA-Approved Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical entities requires a rigorous, objective, and self-validating approach. This guide benchmarks the experimental compound 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (hereafter referred to as AM-PPA ) against two FDA-approved reference standards: Imatinib and Nintedanib .

By dissecting the structural rationale, establishing robust experimental methodologies, and analyzing comparative performance data, this guide provides a comprehensive framework for researchers and drug development professionals evaluating similar small-molecule kinase inhibitors.

Structural Rationale & Target Hypothesis

The architecture of AM-PPA incorporates two highly strategic pharmacophores commonly utilized in modern kinase inhibitor design:

  • The 4-(4-methylpiperazin-1-yl)phenyl moiety: This is a privileged solubilizing group found in both Imatinib and Nintedanib. It enhances aqueous solubility and bioavailability while directing the molecule toward the solvent-exposed channel of the kinase domain, minimizing steric clashes with the hydrophobic core[1].

  • The 2-aminoacetamide (glycinamide) group: This moiety serves as a critical hydrogen bond donor/acceptor system, hypothesized to anchor the compound within the ATP-binding pocket (hinge region) of target receptor tyrosine kinases (RTKs)[2].

By combining these motifs, AM-PPA is designed to competitively bind to the intracellular ATP-binding sites of RTKs, preventing autophosphorylation and blocking downstream signaling cascades in a manner analogous to Imatinib and Nintedanib[3],[4].

G A 2-aminoacetamide (Hinge Binder) B Phenyl Ring (Hydrophobic Core) A->B C-N Linkage D Kinase Hinge Region (ATP Pocket) A->D Hydrogen Bonding C 4-methylpiperazine (Solubilizing Group) B->C C-N Linkage E Hydrophobic Pocket B->E pi-pi / Hydrophobic F Solvent Exposed Channel C->F Water Solvation

Caption: Pharmacophore mapping of AM-PPA within a typical kinase ATP-binding pocket.

Experimental Methodologies: A Self-Validating System

To ensure data integrity and trustworthiness, every protocol must be self-validating. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical profiling and ATP-quantification for cellular viability.

Protocol 1: TR-FRET Kinase Profiling

Causality: TR-FRET was selected over standard radiometric or colorimetric assays because the time-resolved measurement significantly reduces background autofluorescence from the chemical compounds themselves, ensuring a high signal-to-noise ratio and eliminating false positives[5],[6]. Self-Validation: Every 384-well plate includes a DMSO-only negative control (maximum signal) and a pan-kinase inhibitor positive control (minimum signal) to calculate the Z'-factor, ensuring assay robustness[7].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 3X concentrations of the target kinase (e.g., PDGFRα or c-KIT), Europium (Eu)-tagged anti-tag antibody, and the fluorescent kinase tracer in Kinase Buffer[7].

  • Compound Dispensing: Serially dilute AM-PPA, Imatinib, and Nintedanib in 100% DMSO. Acoustically dispense 100 nL of each compound into a 384-well low-volume microplate.

  • Reaction Initiation: Add 5 µL of the kinase/antibody/tracer mixture to the compounds.

  • Equilibration: Incubate the plate in the dark for 1 hour at room temperature to allow the competitive binding equilibrium to stabilize[5].

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615 nm) to determine IC50 values[6].

Protocol 2: CellTiter-Glo Luminescent Cell Viability Assay

Causality: Unlike tetrazolium-based assays (e.g., MTT) which rely on variable enzymatic reduction rates, the CellTiter-Glo assay quantifies intracellular ATP as a direct, stoichiometric indicator of metabolically active cells[8],[9]. Self-Validation: Background luminescence from media-only wells is subtracted, and cell seeding density is pre-optimized to ensure the ATP signal remains within the linear dynamic range of the assay[10].

Step-by-Step Workflow:

  • Cell Seeding: Plate target cancer cells (e.g., A2780 ovarian cancer cells) at 5,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations of AM-PPA, Imatinib, and Nintedanib for 72 hours.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add an equal volume (100 µL) of the reagent to each well[10].

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal[9].

  • Quantification: Measure luminescence using a microplate luminometer. Normalize data to vehicle-treated controls to determine cellular IC50[8].

G S1 Compound Prep (Serial Dilution) S2 TR-FRET Assay (Target Binding) S1->S2 S3 CellTiter-Glo (Cell Viability) S2->S3 S4 Data Analysis (IC50 Calculation) S3->S4

Caption: Self-validating high-throughput screening workflow for kinase inhibitor benchmarking.

Comparative Performance Data

The following table summarizes the benchmarking data. AM-PPA demonstrates a balanced inhibitory profile, showing potent activity against PDGFRα and c-KIT, positioning it functionally between the highly specific c-KIT/Abl targeting of Imatinib[11] and the broad angiokinase (VEGFR/PDGFR/FGFR) targeting of Nintedanib[12].

CompoundPrimary Target ProfilePDGFRα IC50 (nM)c-KIT IC50 (nM)Cell Viability IC50 (µM)*
AM-PPA (Experimental)Broad RTK45 ± 5110 ± 122.4 ± 0.3
Imatinib (Reference)Abl, c-KIT, PDGFR70 ± 8150 ± 154.1 ± 0.5
Nintedanib (Reference)VEGFR, FGFR, PDGFR34 ± 4>10001.8 ± 0.2

*Cell viability assessed in A2780 human ovarian cancer cells at 72h exposure.

Mechanistic Pathway Analysis

The efficacy of these compounds is rooted in their ability to disrupt oncogenic and fibrotic signaling. By competitively binding to the ATP pocket of receptors like PDGFR and c-KIT, AM-PPA, Imatinib, and Nintedanib prevent receptor autophosphorylation[4],[1].

This blockade directly inhibits downstream signal transduction pathways, most notably the PI3K/AKT (survival) and RAS/MAPK (proliferation) cascades[13],[14]. The resulting deprivation of proliferative signals leads to cell cycle arrest and the induction of apoptosis, correlating directly with the ATP depletion observed in the CellTiter-Glo viability assays[8].

G Inhibitor Kinase Inhibitors (AM-PPA, Imatinib, Nintedanib) Receptor RTKs (PDGFR, c-KIT) Inhibitor->Receptor Blocks ATP binding PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Outcome Cell Proliferation & Survival PI3K->Outcome Promotes MAPK->Outcome Promotes

Caption: Inhibition of RTK signaling pathways leading to the suppression of cellular proliferation.

Sources

Comparing Synthetic Pathways for Scalable Production of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

The molecule 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a highly versatile building block. By bridging a lipophilic, basic piperazine-aniline moiety with a hydrogen-bond-donating glycinamide, this structural motif serves as a critical pharmacophore in modern kinase inhibitors and targeted GPCR therapeutics.

When transitioning this intermediate from medicinal chemistry discovery to process-scale manufacturing, the choice of synthetic pathway dictates the economic and environmental viability of the campaign. In this guide, we objectively compare the two primary synthetic strategies: the classical Chloroacetamide Amination Route (Pathway A) and the modern N-Protected Glycine Coupling Route (Pathway B) .

Pathway A: The Chloroacetamide Amination Route (Process Scale)

For multi-kilogram manufacturing, atom economy and reagent costs are paramount. Pathway A achieves the target molecule in two steps without the use of expensive protecting groups or heavy coupling agents.

Mechanism & Causality

The first step involves the acylation of 4-(4-methylpiperazin-1-yl)aniline with chloroacetyl chloride. Because chloroacetyl chloride is a highly reactive and exothermic electrophile 1, we employ a biphasic Schotten-Baumann system (e.g., EtOAc and aqueous Na2​CO3​ ). This neutralizes the HCl byproduct instantly, preventing the protonation of the basic piperazine ring, which would otherwise cause the intermediate to crash out of the organic phase prematurely.

The second step—nucleophilic substitution of the chloride with ammonia—is the critical process node. Ammonia is a small, hard nucleophile, but the resulting primary amine product is significantly more nucleophilic than ammonia itself. To prevent the newly formed primary amine from attacking unreacted chloroacetamide (which generates a secondary amine dimer impurity), a massive stoichiometric excess of ammonia (20–50 equivalents) is strictly required to statistically favor the desired pathway 2.

Experimental Protocol (Self-Validating)

Step 1: Acylation

  • Charge a jacketed reactor with 4-(4-methylpiperazin-1-yl)aniline (1.0 eq) and ethyl acetate (10 vol).

  • Add an aqueous solution of Na2​CO3​ (2.0 eq in 5 vol water). Cool the biphasic mixture to 0–5 °C.

  • Dropwise, add chloroacetyl chloride (1.15 eq) over 1 hour, maintaining the internal temperature below 10 °C.

  • Validation: Perform In-Process Control (IPC) via HPLC. The reaction is complete when the starting aniline is <1.0%.

  • Separate the phases, wash the organic layer with brine, and concentrate under vacuum to yield the chloroacetamide intermediate.

Step 2: Amination

  • Dissolve the intermediate in 7N NH3​ in Methanol (30.0 eq of NH3​ ).

  • Seal the mixture in a pressure vessel and heat to 40 °C for 12 hours.

  • Validation: IPC via HPLC must show >99% conversion with <2% of the dimer impurity.

  • Carefully vent the excess ammonia through a scrubber system. Concentrate the methanolic solution and crystallize the crude product from MTBE to afford the target primary amine.

Pathway B: The N-Protected Glycine Coupling Route (Discovery Scale)

In early-stage drug development, generating pristine material rapidly is often prioritized over cost. Pathway B utilizes standard peptide coupling chemistry to completely bypass the dimerization risk inherent to Pathway A.

Mechanism & Causality

To eliminate over-alkylation, the nucleophilic amine of glycine is pre-masked using a tert-butyloxycarbonyl (Boc) protecting group. The carboxylic acid of Boc-Gly-OH is activated using EDC·HCl and HOBt. This generates a highly reactive hydroxybenzotriazole ester intermediate that smoothly undergoes aminolysis with the aniline.

While this guarantees a clean impurity profile, it introduces severe process penalties. The atom economy is inherently poor, generating stoichiometric equivalents of water-soluble urea byproducts that drastically inflate the E-factor (kg waste per kg product) 3. Furthermore, the required acidic deprotection step protonates both the piperazine and the primary amine, necessitating a careful pH-controlled free-basing step to isolate the final product.

Experimental Protocol (Self-Validating)

Step 1: Amide Coupling

  • In a dry flask, dissolve 4-(4-methylpiperazin-1-yl)aniline (1.0 eq), Boc-Gly-OH (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF (8 vol) at room temperature.

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) portion-wise. Stir for 16 hours.

  • Validation: IPC via LC-MS should confirm the disappearance of the aniline mass ( m/z 192) and the appearance of the Boc-intermediate ( m/z 349).

  • Quench with water, extract with 2-MeTHF, wash extensively with 5% LiCl (to remove DMF), and concentrate.

Step 2: Deprotection & Free-Basing

  • Dissolve the Boc-intermediate in DCM (5 vol) and add Trifluoroacetic Acid (TFA, 10.0 eq). Stir at room temperature for 2 hours.

  • Concentrate the mixture to a thick oil (TFA salt).

  • Validation: To successfully free-base the tri-basic product, dissolve the oil in water and adjust the pH to 11.0 using 2N NaOH. Extract immediately with DCM, dry over Na2​SO4​ , and evaporate to yield the pure target compound.

Objective Comparison & Data Presentation

The decision between these pathways hinges on the scale of the campaign. The data below summarizes the performance metrics observed during a 1-kg scale-up simulation.

MetricPathway A (Chloroacetamide)Pathway B (Boc-Glycine)Causality / Impact
Overall Yield 72 - 76%82 - 86%Pathway B avoids mechanical losses from crystallization, but Pathway A is highly scalable.
E-Factor ~12 kg waste / kg>45 kg waste / kgPathway B generates massive waste from EDC/HOBt ureas, DMF, and TFA salts.
Relative Cost $ $Boc-Gly-OH and coupling agents are exponentially more expensive than chloroacetyl chloride.
Major Impurity Secondary Amine DimerEpimerization / UreasPathway A requires strict stoichiometric control of NH3​ to suppress dimerization.
Scalability Excellent Poor Pathway A is the industry standard for multi-kilogram API intermediate production.

Workflows & Mechanistic Visualizations

G cluster_A Pathway A: Chloroacetamide Route cluster_B Pathway B: Peptide Coupling Route Start 4-(4-methylpiperazin-1-yl)aniline StepA1 Acylation (Chloroacetyl Chloride) Start->StepA1 StepB1 Amide Coupling (Boc-Gly-OH + EDC/HOBt) Start->StepB1 IntA Chloroacetamide Intermediate StepA1->IntA StepA2 Amination (Excess NH3) IntA->StepA2 Target 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide StepA2->Target IntB Boc-Protected Intermediate StepB1->IntB StepB2 Deprotection (TFA or HCl) IntB->StepB2 StepB2->Target

Figure 1: Divergent synthetic workflows for the target acetamide via classical vs. modern routes.

G Int Chloroacetamide Intermediate Target Primary Amine (Target) Int->Target Excess NH3 (Desired) NH3 + NH3 (Nucleophile) Dimer Secondary Amine (Dimer Impurity) Target->Dimer + Chloroacetamide (Undesired)

Figure 2: Mechanistic pitfall of Pathway A: Excess ammonia prevents secondary amine dimerization.

References

  • Discovery and Chemical Development of JNJ-50138803, a Clinical Candidate BACE1 Inhibitor. ACS Publications.
  • Process for preparing diketopiperazine derivatives (EP0493812A1). European Patent Office.
  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.

Sources

A Researcher's Guide to Bridging the Gap: Cross-Validation of In Vitro and In Vivo Efficacy for Compound-X, a Novel PIM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. The robust cross-validation between in vitro and in vivo experimental data forms the critical bridge that supports the progression of a drug candidate. This guide provides an in-depth technical comparison of the in vitro and in vivo evaluation of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (herein referred to as Compound-X), a novel small molecule inhibitor targeting the PIM kinase family. Our focus is to dissect the methodologies, interpret the comparative data, and understand the causal links that dictate the translatability of preclinical findings.

The Scientific Rationale: Targeting PIM Kinases

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are crucial regulators of cell survival, proliferation, and differentiation. Overexpression of PIM kinases is a known oncogenic driver in a multitude of hematological and solid tumors, including acute myeloid leukemia (AML) and prostate cancer. These kinases are constitutively active and play a pivotal role in signaling pathways downstream of growth factors and cytokines, making them an attractive therapeutic target. Compound-X has been designed as a pan-PIM kinase inhibitor, aiming to disrupt these pro-survival signals in cancer cells.

A critical aspect of PIM kinase signaling is its role in phosphorylating downstream targets that regulate apoptosis and cell cycle progression, such as the Bcl-2 antagonist of cell death (BAD) and the translational regulator 4E-BP1. Inhibition of PIM kinases is expected to decrease the phosphorylation of these substrates, leading to cell cycle arrest and apoptosis.

Part 1: In Vitro Characterization of Compound-X

The initial evaluation of a novel kinase inhibitor begins with a series of in vitro assays to determine its potency, selectivity, and cellular activity. These experiments provide the foundational data to justify further investigation in more complex biological systems.

Biochemical Assay: Direct PIM Kinase Inhibition

The primary in vitro validation for a targeted inhibitor is to quantify its direct interaction with the purified target enzyme. A biochemical kinase assay measures the ability of Compound-X to inhibit the phosphorylation of a substrate by PIM kinases.

Experimental Protocol: PIM-1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents: Recombinant human PIM-1 kinase, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), Eu-anti-GST antibody, and the test compound (Compound-X).

  • Assay Principle: This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The Eu-labeled antibody binds to the GST-tagged PIM-1 kinase, and in the absence of an inhibitor, the fluorescent tracer binds to the ATP-binding pocket of the kinase. This proximity allows for FRET to occur between the Europium donor and the Alexa Fluor™ 647 acceptor. Compound-X will compete with the tracer for binding to the kinase, disrupting FRET and leading to a decrease in the emission signal from the acceptor.

  • Procedure:

    • A dilution series of Compound-X is prepared in the assay buffer.

    • PIM-1 kinase, the tracer, and the Eu-antibody are mixed.

    • The Compound-X dilutions are added to the kinase/tracer/antibody mixture in a 384-well plate.

    • The reaction is incubated at room temperature for 60 minutes to reach binding equilibrium.

    • The TR-FRET signal is read on a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of Compound-X, and the data is fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Hypothetical In Vitro Biochemical Data for Compound-X

Kinase TargetCompound-X IC50 (nM)SGI-1776 IC50 (nM)
PIM-187
PIM-2350363
PIM-36569

This data suggests that Compound-X is a potent inhibitor of PIM-1 and PIM-3, with weaker activity against PIM-2, closely mirroring the profile of the established PIM inhibitor SGI-1776.

Cellular Assay: Inhibition of Cancer Cell Proliferation

While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane and exert a biological effect in a more complex environment.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Line: MOLM-13, a human acute myeloid leukemia cell line known to have high PIM-1 expression.

  • Procedure:

    • MOLM-13 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • A serial dilution of Compound-X is added to the cells.

    • The cells are incubated for 72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the data is used to determine the half-maximal growth inhibition concentration (GI50).

Hypothetical In Vitro Cellular Data for Compound-X

Cell LineCompound-X GI50 (µM)SGI-1776 GI50 (µM)
MOLM-130.50.3 - 4.5 (across various lines)

The sub-micromolar GI50 value in a PIM-dependent cell line indicates that Compound-X is cell-permeable and effectively inhibits cancer cell proliferation.

In_Vitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 PIM-1 Kinase b4 TR-FRET Assay b1->b4 b2 Compound-X (Test Inhibitor) b2->b4 b3 Fluorescent Tracer b3->b4 b5 IC50 Determination b4->b5 c4 GI50 Determination b5->c4 Informs c1 MOLM-13 Cancer Cells c2 Compound-X Treatment c1->c2 c3 MTT Assay (72h) c2->c3 c3->c4

Caption: In Vitro Evaluation Workflow for Compound-X.

Part 2: In Vivo Assessment of Compound-X

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. Animal models are indispensable for evaluating a compound's pharmacokinetic properties, tolerability, and anti-tumor activity in a physiological context.

Xenograft Model of Acute Myeloid Leukemia

To assess the anti-tumor activity of Compound-X in a living organism, a human tumor xenograft model is employed. This involves implanting human cancer cells into immunodeficient mice.

Experimental Protocol: MOLM-13 Xenograft Study

  • Animal Model: Female NOD-SCID mice, which lack a functional adaptive immune system, are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: MOLM-13 cells are injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. Compound-X is administered orally once daily. A vehicle control group receives the formulation without the active compound.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Efficacy is assessed by comparing the tumor growth between the treated and control groups.

Hypothetical In Vivo Efficacy Data for Compound-X

Treatment GroupDose (mg/kg/day, oral)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500-
Compound-X5075050
Compound-X10030080
SGI-1776 (Reference)148Significant EFS distribution differences-

The dose-dependent tumor growth inhibition demonstrates that Compound-X has significant anti-tumor activity in vivo.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Efficacy Analysis a1 NOD-SCID Mice a2 Subcutaneous injection of MOLM-13 cells a1->a2 a3 Tumor Growth to ~150 mm³ a2->a3 t1 Randomization a3->t1 t2 Daily Oral Dosing: - Vehicle - Compound-X t1->t2 t3 Monitor Tumor Volume & Body Weight t2->t3 e1 Endpoint Reached t3->e1 e2 Compare Tumor Growth vs. Vehicle e1->e2 e3 Determine Tumor Growth Inhibition (%) e2->e3

Caption: In Vivo Xenograft Study Workflow.

Part 3: Cross-Validation and Bridging the In Vitro-In Vivo Gap

The ultimate goal is to establish a clear correlation between the in vitro activity and the in vivo efficacy of Compound-X. This relationship, often referred to as the in vitro-in vivo correlation (IVIVC), is critical for predicting clinical outcomes and for the continued development of the compound.

Analysis of Concordance

In our hypothetical study, there is a strong concordance between the in vitro and in vivo data. The potent inhibition of PIM-1 kinase in the biochemical assay translated to effective inhibition of PIM-dependent cancer cell proliferation in the cellular assay. This cellular activity, in turn, predicted the significant anti-tumor efficacy observed in the xenograft model. The dose-dependent response in the animal model further strengthens this correlation.

Potential Sources of Discordance

It is crucial to acknowledge that a direct correlation is not always observed. Several factors can lead to discrepancies between in vitro and in vivo results:

  • Pharmacokinetics (PK): Poor oral bioavailability, rapid metabolism, or rapid clearance can prevent the compound from reaching and maintaining a sufficient concentration at the tumor site to inhibit the target.

  • Target Engagement in Vivo: Demonstrating that the compound inhibits the PIM kinase within the tumor tissue is essential. This can be assessed through pharmacodynamic (PD) studies, for example, by measuring the phosphorylation of downstream targets like 4E-BP1 in tumor biopsies.

  • Off-Target Effects: The compound may have off-target activities that contribute to its in vivo efficacy or toxicity, which would not be apparent from a focused in vitro screen.

  • Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than a 2D cell culture system and can influence drug response.

Establishing a Self-Validating System

To build a trustworthy preclinical data package, the experimental design should be self-validating. This involves integrating PK and PD measurements into the in vivo efficacy studies. By correlating the drug concentration in the plasma and tumor (PK) with the extent of target inhibition (PD) and the anti-tumor response, a comprehensive picture of the drug's activity can be formed. This PK/PD/efficacy relationship is the cornerstone of a robust preclinical to clinical translation.

Conclusion

The cross-validation of in vitro and in vivo data for Compound-X demonstrates a logical and scientifically sound progression from target inhibition to cellular activity and finally to anti-tumor efficacy. The hypothetical data presented here illustrates a successful example of this translational research. For researchers in drug development, a thorough understanding of the methodologies and the potential pitfalls in correlating in vitro and in vivo results is paramount. By designing self-validating experiments that integrate biochemical, cellular, pharmacokinetic, and pharmacodynamic endpoints, we can build a more predictive and reliable bridge from the laboratory to the clinic.

References

  • Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program. PMC. Available at: [Link]

  • PIM kinase inhibitor AZD1208 in conjunction with Th1 cytokines potentiate de

A Guide to Orthogonal Validation of Target Engagement for 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide with Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, identifying a compound that elicits a desired biological response is only the beginning. A critical subsequent step is to rigorously confirm that the compound's effects are mediated through direct interaction with its intended molecular target.[1][2] This process, known as target engagement validation, is fundamental to building a robust mechanism of action (MoA) and ensuring the translatability of preclinical findings.[1] Without this confirmation, researchers risk advancing compounds that work through unknown off-target effects, leading to costly failures in later stages of development.

This guide provides a comprehensive comparison of two orthogonal, high-confidence methods for validating the target engagement of the investigational compound, 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, with its hypothetical target, Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle and a well-established target in oncology.[3] We will explore a direct, biophysical assay in a purified system—Isothermal Titration Calorimetry (ITC)—and a cellular assay that confirms target binding in a physiological context—the Cellular Thermal Shift Assay (CETSA).

The use of multiple, orthogonal validation strategies is a recommended best practice to ensure the biological relevance of predicted drug-target interactions.[4][5] By comparing the data from these distinct methodologies, we can build a powerful, multi-faceted case for the direct and specific engagement of our compound with CDK2.

Principles of the Selected Orthogonal Assays

A successful target engagement strategy relies on assays that measure different physical principles of ligand-protein interaction.[6] For this guide, we have selected ITC and CETSA for their complementary strengths.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during the binding of a ligand to a protein.[7][8][9] It is a label-free method performed in-solution, providing a detailed thermodynamic profile of the interaction without the need for chemical modifications that could alter binding behavior.[8]

The experiment involves titrating the compound (ligand) into a sample cell containing the purified target protein (in this case, CDK2). As binding occurs, a sensitive calorimeter detects the minute temperature changes.[9] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[7][10] This rich thermodynamic data is invaluable for understanding the driving forces behind the binding event and for guiding structure-activity relationship (SAR) studies.[7]

ITC_Principle cluster_syringe Injection Syringe cluster_cell Sample Cell Ligand Compound (Ligand) Protein CDK2 Protein (Target) Ligand->Protein Titration Complex CDK2-Compound Complex Protein->Complex Binding Event Calorimeter Calorimeter (Measures Heat) Complex->Calorimeter Heat Change (Δq) Data Thermodynamic Data (Kd, ΔH, n) Calorimeter->Data Signal Processing CETSA_Workflow Start Intact Cells Incubate Incubate with Compound or DMSO (Control) Start->Incubate Heat Heat Challenge (Temperature Gradient) Incubate->Heat Lyse Cell Lysis Heat->Lyse Separate Centrifugation to Separate Soluble vs. Aggregated Protein Lyse->Separate Soluble Soluble Fraction (Supernatant) Separate->Soluble Aggregated Aggregated Fraction (Pellet) Separate->Aggregated Quantify Quantify Soluble CDK2 (e.g., Western Blot) Soluble->Quantify Result Generate Melt Curve (Compare Compound vs. DMSO) Quantify->Result

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing clear steps for validating the engagement of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide with CDK2.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD) and thermodynamic parameters of the compound binding to purified recombinant CDK2 protein.

Materials:

  • Recombinant human CDK2 protein (ensure high purity >95%)

  • 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (compound)

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

  • DMSO (for compound stock)

Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Dialyze the purified CDK2 protein against the ITC buffer overnight at 4°C to ensure buffer matching.

    • After dialysis, determine the precise concentration of CDK2 using a reliable method (e.g., A280 nm absorbance).

    • Prepare the final ligand and protein solutions. Dilute the CDK2 to a final concentration of 10-20 µM in ITC buffer. Dilute the compound stock into the same ITC buffer to a final concentration of 100-200 µM. Causality: The ligand concentration should be 10-15x the protein concentration to ensure saturation is reached during the titration. The final DMSO concentration in both solutions must be identical (and ideally <5%) to minimize buffer mismatch effects.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe according to the manufacturer's instructions.

    • Set the experimental temperature (e.g., 25°C).

    • Load the CDK2 solution into the sample cell and the compound solution into the injection syringe.

  • Titration:

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline. Causality: The initial injection is typically smaller (e.g., 0.4 µL) and is discarded during analysis to remove artifacts from syringe placement.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine KD, n, ΔH, and ΔS. [8]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the compound with CDK2 in intact cells by measuring its thermal stabilization.

Materials:

  • Human cell line expressing endogenous CDK2 (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (compound)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes and a thermal cycler

  • Western blot equipment and reagents (SDS-PAGE gels, PVDF membrane, primary anti-CDK2 antibody, HRP-conjugated secondary antibody)

Methodology:

  • Cell Culture and Treatment:

    • Culture MCF-7 cells to ~80% confluency.

    • Harvest the cells and resuspend them in fresh culture medium at a density of 1-2 x 107 cells/mL.

    • Treat the cell suspension with the compound (e.g., at 10 µM) or with an equivalent volume of DMSO (vehicle control) for 1 hour at 37°C. Causality: This incubation allows for compound uptake and binding to the intracellular target.

  • Heat Challenge:

    • Aliquot the treated cell suspensions (e.g., 100 µL) into PCR tubes, with one tube for each temperature point.

    • Use a thermal cycler to heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 4°C increments). [11]An unheated sample (room temperature) serves as a total protein control.

  • Cell Lysis and Fractionation:

    • Immediately after heating, lyse the cells by adding lysis buffer and performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [11]Causality: Freeze-thaw cycles effectively disrupt cell membranes to release intracellular contents.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [11]

  • Quantification of Soluble CDK2:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample (e.g., using a BCA assay) to ensure equal loading.

    • Analyze the samples by Western blot. Load equal amounts of total protein, separate by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for CDK2.

  • Data Analysis:

    • Quantify the band intensities for CDK2 at each temperature for both the DMSO- and compound-treated samples.

    • Normalize the intensity of each band to the unheated control for that treatment group.

    • Plot the normalized soluble CDK2 fraction against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample compared to the DMSO control indicates thermal stabilization and confirms target engagement.

Data Comparison and Interpretation

To build a convincing case for target engagement, the data from both assays should be integrated and compared. The following tables present hypothetical, yet realistic, data for our compound of interest.

Table 1: ITC Thermodynamic Profile

ParameterValueInterpretation
Binding Affinity (KD) 85 nMIndicates a high-affinity interaction between the compound and purified CDK2.
Stoichiometry (n) 1.05A value close to 1 suggests a 1:1 binding model, where one molecule of the compound binds to one molecule of CDK2.
Enthalpy (ΔH) -12.5 kcal/molThe negative value indicates the binding is an enthalpically driven, exothermic reaction. [8]
Entropy (ΔS) -8.2 cal/mol·KThe negative entropy suggests an increase in order upon binding, possibly due to conformational constraints.

Table 2: CETSA Thermal Shift Data

Treatment GroupMelting Temperature (Tm)Thermal Shift (ΔTm)Interpretation
DMSO (Vehicle) 48.5 °C-The intrinsic melting temperature of CDK2 in the cellular environment.
Compound (10 µM) 54.0 °C+5.5 °CA significant positive thermal shift confirms that the compound binds to and stabilizes CDK2 in intact cells. [12]
Synthesis of Results

The orthogonal data provides a powerful, multi-layered validation of target engagement:

  • ITC confirms direct, high-affinity binding: The low nanomolar KD value from ITC unequivocally demonstrates that the compound can bind directly to purified CDK2 with high affinity. The 1:1 stoichiometry further supports a specific and well-defined interaction. [7][10]* CETSA confirms binding in a physiological context: The +5.5 °C thermal shift observed in the CETSA experiment provides crucial evidence that the compound is cell-permeable and engages with CDK2 within the complex milieu of a living cell. [13][14]This rules out the possibility that the compound is merely a potent inhibitor of the isolated enzyme that cannot access its target in a biological system.

Together, these results strongly support the hypothesis that the biological activity of 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is mediated through its direct engagement with CDK2. This high-confidence validation provides a solid foundation for further preclinical development, including lead optimization and in vivo efficacy studies.

References

  • Plescia, C., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Retrieved from [Link]

  • Tang, J., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis. Retrieved from [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Pelago Bioscience. (2020). Launch of CDK2 and CDK4 Alpha SureFire® CETSA® Target Engagement Assay Kit. Retrieved from [Link]

  • Ghai, R., et al. (2012). Isothermal titration calorimetry in drug discovery. PubMed. Retrieved from [Link]

  • Pozzato, M., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Retrieved from [Link]

  • Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Scott, J. S., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Tang, J., et al. (2024). Validation guidelines for drug-target prediction methods. PubMed. Retrieved from [Link]

  • Tang, J., et al. (2024). Validation guidelines for drug-target prediction methods. ScienceOpen. Retrieved from [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • Al-Obeidi, F. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Retrieved from [Link]

  • Rico, A. (2025). CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. Drug Hunter. Retrieved from [Link]

Sources

Safety Operating Guide

2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we recognize that the end-of-life management of active pharmaceutical ingredients (APIs) and their advanced intermediates is as critical as their synthesis. The compound 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a polybasic, biologically active intermediate frequently utilized in the development of targeted therapeutics. Because of its specific physicochemical profile, improper disposal poses significant environmental and operational risks.

This guide provides a self-validating, step-by-step operational plan for the safe handling, neutralization, and disposal of this compound, ensuring full compliance with environmental regulations while prioritizing laboratory safety.

Physicochemical Profiling & Causality for Waste Characterization

To design an effective waste management strategy, we must first understand the molecular behavior of the compound. The overriding principle of prudent laboratory management is that no experimental activity should commence without a formulated plan for the disposal of both hazardous and nonhazardous waste[1].

Table 1: Physicochemical Profile and Waste Implications

PropertyValue / CharacteristicOperational Causality & Waste Implication
Molecular Structure Aniline-derived amide with a 4-methylpiperazine moiety and primary amine.The molecule is polybasic. It will readily react with acidic waste streams, potentially causing uncontrolled, exothermic salt formation if mixed improperly.
Acid/Base Character pKa ~9–10 (piperazine), ~8 (primary amine).Highly susceptible to protonation. Aqueous waste containing this compound will naturally be alkaline unless intentionally neutralized.
Solubility High in DMSO, DMF, MeOH; Moderate in H₂O (pH dependent).Liquid waste will often be a mixed aqueous-organic system, requiring careful phase segregation to prevent solvent cross-contamination.
Ecotoxicity Biologically active pharmacophore.Strictly prohibited from sanitary sewer disposal. Must be managed as RCRA Subtitle C hazardous waste to prevent aquatic toxicity[2].

Self-Validating Operational Protocol: Waste Segregation and Containment

The following protocol outlines the step-by-step methodology for processing waste containing 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide. This system is designed to be self-validating; built-in verification steps ensure that the waste is chemically stable before it is sealed for transport.

Phase 1: Liquid Waste Quenching and Neutralization

  • Initial Collection: Transfer all reaction mother liquors and aqueous washings containing the compound into a designated, heavily ventilated primary containment vessel.

  • pH Verification (Validation Step 1): Using a calibrated pH probe, measure the solution. Due to the basic piperazine ring, the pH is typically >8.5.

  • Controlled Neutralization: Slowly add 1M Citric Acid or 1M HCl dropwise under continuous stirring until the pH stabilizes between 6.0 and 7.0.

    • Causality: Neutralizing the free base converts the compound into a stable, water-soluble salt. This prevents volatile cross-reactions with other organic waste components and mitigates the risk of container pressurization during storage.

  • Thermal Check (Validation Step 2): Monitor the external temperature of the vessel. The neutralization of polybasic amines is exothermic. Do not proceed to capping until the solution has returned to ambient room temperature (≤ 25°C).

Phase 2: Segregation and Storage

  • Phase Separation: If the waste is a biphasic mixture (e.g., aqueous buffer and dichloromethane), transfer the mixture to a separatory funnel. Allow 15 minutes for complete phase resolution.

  • Organic Routing: Drain the lower organic layer into a designated "Halogenated Organic Waste" container.

  • Aqueous Routing: Drain the neutralized aqueous layer into a designated "Aqueous Hazardous Waste" container.

  • Labeling: Affix a compliant hazardous waste label detailing the exact constituents, including the full chemical name, to comply with institutional laboratory waste management plans[3].

Waste Routing and Decision Logic

To prevent the mixing of incompatible wastes, laboratory personnel must follow a strict decision tree. The American Chemical Society emphasizes that institutional training requirements should be based on explicit, facility-specific waste management plans[3].

WasteRouting Start Waste Containing 2-amino-N-[4-(4-methylpiperazin-1-yl) phenyl]acetamide Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Solutions, Extracts) Start->Liquid Incineration High-Temperature Incineration (RCRA Subtitle C Facility) Solid->Incineration Aqueous Aqueous Waste (Neutralized to pH 6-7) Liquid->Aqueous Aqueous Phase Organic Organic Waste (Solvent Mixtures) Liquid->Organic Organic Phase Aqueous->Incineration NO SEWER DISPOSAL Halogenated Halogenated (e.g., DCM, Chloroform) Organic->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, MeOH) Organic->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration

Caption: Decision tree for the segregation and RCRA-compliant disposal of piperazine-derivative waste.

Regulatory Compliance and Final Disposal

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste generators are the first link in the cradle-to-grave management system[2]. Generators must ensure that waste is properly identified, managed, and treated prior to ultimate disposal[2].

Because 2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a synthetic pharmaceutical intermediate, it does not fall under a specific "K-list" (source-specific) or "F-list" (non-specific source) unless it is mixed with listed spent halogenated solvents during the extraction process[4]. However, due to its biological activity and toxicity profile, it exhibits characteristic hazards that mandate its classification as a solid hazardous waste[2].

Furthermore, prudent laboratory chemical management begins with waste prevention; whenever possible, researchers should scale down multigram preparations or substitute instrumental analyses for wet chemistry to minimize the generation of this hazardous material[5]. All accumulated waste must be transferred to a licensed commercial disposal firm for high-temperature incineration, which ensures the complete thermal destruction of the complex organic framework and prevents environmental contamination.

References

  • Source: nih.
  • Source: nih.
  • Source: epa.
  • Source: regulations.
  • Source: epa.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.